molecular formula C10H8O5 B3126755 Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate CAS No. 33778-96-0

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Cat. No.: B3126755
CAS No.: 33778-96-0
M. Wt: 208.17 g/mol
InChI Key: MPLHCFBMCCBBKT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-oxaldehydoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHCFBMCCBBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865509
Record name Methyl 2-hydroxy-5-(oxoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Compound: Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. This guide delves into the theoretical chemical structure, properties, and a plausible synthetic route for Methyl 5-glyoxyloylsalicylate , a compound not yet described in existing chemical literature. By dissecting its constituent functional moieties—the well-established methyl salicylate and the reactive glyoxyloyl group—we can project its chemical behavior and potential utility. This document serves as a foundational resource for researchers interested in the synthesis and investigation of this novel molecule.

PART 1: Chemical Structure and Molecular Properties

The proposed structure of Methyl 5-glyoxyloylsalicylate combines the scaffold of methyl salicylate with a glyoxyloyl group at the C5 position of the aromatic ring. Methyl salicylate, the methyl ester of salicylic acid, is a known analgesic and anti-inflammatory agent.[1][2] The glyoxyloyl group, derived from glyoxylic acid, introduces a highly reactive 1,2-dicarbonyl moiety.[3][4]

The IUPAC name for this hypothetical compound would be methyl 2-hydroxy-5-(2-oxoacetyl)benzoate .

Visualizing the Structure

Caption: Proposed chemical structure of Methyl 5-glyoxyloylsalicylate.

Calculated Molecular Properties

Based on the proposed structure, the molecular formula is C₁₀H₈O₅. The molecular weight and other key properties can be calculated as follows:

PropertyValue
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Monoisotopic Mass 208.03717 Da
Topological Polar Surface Area 83.35 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

PART 2: Proposed Synthesis Pathway

A logical and established method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation .[5] This reaction has been successfully performed on methyl salicylate, making it a strong candidate for the synthesis of Methyl 5-glyoxyloylsalicylate.[6][7] The key challenge lies in the choice of the acylating agent, as glyoxyloyl chloride is not commercially available and is likely unstable. Therefore, a two-step approach starting from a more stable precursor is proposed.

Conceptual Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation A Methyl Salicylate C Lewis Acid (e.g., AlCl3) in an inert solvent A->C B Methoxyacetyl chloride B->C D Methyl 5-(methoxyacetyl)salicylate C->D Reaction E Methyl 5-(methoxyacetyl)salicylate F Oxidizing Agent (e.g., SeO2) E->F Reaction G Methyl 5-glyoxyloylsalicylate F->G

Caption: Proposed two-step synthesis of Methyl 5-glyoxyloylsalicylate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(methoxyacetyl)salicylate (Friedel-Crafts Acylation)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl salicylate (1.0 equivalent) in the same solvent to the flask with stirring.

  • Acylation: Add methoxyacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice-water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 5-(methoxyacetyl)salicylate.

Step 2: Synthesis of Methyl 5-glyoxyloylsalicylate (Oxidation)

  • Reaction Setup: In a round-bottom flask, dissolve the Methyl 5-(methoxyacetyl)salicylate (1.0 equivalent) obtained from Step 1 in a suitable solvent such as dioxane or acetic acid.

  • Oxidation: Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, Methyl 5-glyoxyloylsalicylate.

Self-Validating System: The success of each step can be validated through standard analytical techniques. The intermediate and final products should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.[8][9][10]

PART 3: Potential Applications and Future Directions

The hypothetical structure of Methyl 5-glyoxyloylsalicylate suggests several avenues for research and application, particularly in drug development.

  • Anti-inflammatory and Analgesic Agent: The salicylate moiety is a well-known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[11] It would be crucial to investigate if the addition of the glyoxyloyl group modulates this activity.

  • Chemical Probe and Intermediate: The reactive dicarbonyl of the glyoxyloyl group can serve as a handle for further chemical modifications.[12][13] It could be used to synthesize more complex molecules or to attach the salicylate core to other molecules of interest, such as proteins or drug delivery systems.

  • Cross-linking Agent: The two carbonyl groups could potentially react with amino groups on proteins, suggesting a possible application as a biological cross-linking agent.

Further research would be necessary to synthesize and characterize this compound, followed by in vitro and in vivo studies to explore its biological activities.

References

  • One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - ACS Publications. (2019). Retrieved from [Link]

  • Methyl Salicylate | C8H8O3 | CID 4133 - PubChem. (n.d.). Retrieved from [Link]

  • Silica-titania xerogel for solid phase spectrophotometric determination of salicylate and its derivatives in biological liquids and pharmaceuticals - PMC. (2015). Retrieved from [Link]

  • One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - Journal of Agricultural and Food Chemistry. (2019). Retrieved from [Link]

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. (2025). Retrieved from [Link]

  • Methyl salicylate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC - NIH. (2022). Retrieved from [Link]

  • Methyl salicylate - Wikipedia. (n.d.). Retrieved from [Link]

  • METHYL SALICYLATE - precisionFDA. (n.d.). Retrieved from [Link]

  • Methyl Salicylate Uses - BYJU'S. (2020). Retrieved from [Link]

  • Phenylglyoxylic acid derivatives and their preparation and use - Google Patents. (n.d.).
  • US4697024A - Medroxalol intermediates - Google Patents. (n.d.).
  • Phenylglyoxylic acid derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Aromatic acylation reaction using methyl salicylate as a leaving group. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Absorption Spectra of Various Derivatives of Salicylic Acid. - RSC Publishing. (n.d.). Retrieved from [Link]

  • (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Glyoxylic acid derivatives in asymmetric synthesis - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids. (2025). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Alkylation of Salicylic Acids Andrew David Feilden. (n.d.). Retrieved from [Link]

  • Glyoxyloyl carbocysteine | C7H9NO6S | CID 71587967 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • US20160058683A1 - Hair-Straightening Compositions and Methods - Google Patents. (n.d.).
  • Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals - ResearchGate. (2012). Retrieved from [Link]

  • Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds (STIR) (7.3 Polymer Chemistry - Synthesis: A - DTIC. (2015). Retrieved from [Link]

  • Glyoxylic Acid IRO WIKI - IRO Group Inc. - IRO Chemical. (2021). Retrieved from [Link]

  • Glyoxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Glyoxylic Acid | C2H2O3 | CID 760 - PubChem. (n.d.). Retrieved from [Link]

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The Alchemist's Intermediate: A Comprehensive Technical Guide to Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its Synonyms in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its synonymous counterparts, pivotal intermediates in the synthesis of various pharmaceuticals. Delving beyond a mere recitation of protocols, this document elucidates the chemical rationale behind synthetic choices, offering a robust framework for researchers in drug development. We will navigate the synthetic pathways leading to this key intermediate, with a particular focus on its critical role in the production of the widely-used bronchodilator, Salbutamol. This guide is structured to empower researchers with both theoretical understanding and practical, field-proven methodologies, ensuring scientific integrity and fostering innovation in synthetic chemistry.

Introduction: Unveiling a Key Synthetic Building Block

In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge as unsung heroes—versatile intermediates that unlock pathways to complex active pharmaceutical ingredients (APIs). Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is one such molecule. While its name might be a mouthful, its significance in medicinal chemistry is profound. This guide will demystify this compound, its various nomenclatures, and its strategic importance in the synthesis of life-changing medications.

Synonymous Nomenclature:

To navigate the scientific literature effectively, it is crucial to recognize the various names under which this intermediate is documented.

Systematic Name Common Synonym Other Names
Methyl 2-hydroxy-5-(2-oxoacetyl)benzoateMethyl 5-glyoxyloyl-salicylateBenzoic acid, 2-hydroxy-5-(2-oxoacetyl)-, methyl ester
methyl 2-hydroxy-5-oxaldehydoylbenzoate[1]

For clarity and consistency, this guide will primarily use the systematic name, while acknowledging its common synonyms where appropriate.

The Strategic Importance in Salbutamol Synthesis

The primary claim to fame for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate lies in its role as a key precursor in the synthesis of Salbutamol (also known as Albuterol), a β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[2] The 2-oxoacetyl group at the 5-position of the methyl salicylate backbone provides the essential electrophilic handle for the introduction of the characteristic amino alcohol side chain of Salbutamol.

Salbutamol_Synthesis_Overview

Synthesis of the Precursor: Methyl 5-acetyl-2-hydroxybenzoate

The journey to our target intermediate begins with a classic and robust reaction: the Friedel-Crafts acylation. This reaction introduces the acetyl group at the 5-position of methyl salicylate, a readily available and cost-effective starting material.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst, attacks the electron-rich benzene ring. The choice of the Lewis acid, solvent, and reaction temperature is critical for achieving high yield and regioselectivity.

Friedel_Crafts_Mechanism

Experimental Protocol: Friedel-Crafts Acylation of Methyl Salicylate

This protocol is a synthesis of established procedures found in the patent literature, optimized for laboratory-scale preparation.[4]

Materials:

  • Methyl Salicylate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (2.0 molar equivalents) in 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: Cool the suspension in an ice bath. Add methyl salicylate (1.0 molar equivalent) dropwise, ensuring the temperature remains below 10 °C. Following this, add acetyl chloride (1.1 molar equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from methanol to obtain pure Methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4) as a crystalline solid.[5][6]

Expected Yield: 75-85%

The Crucial Oxidation Step: From Acetyl to 2-Oxoacetyl

The transformation of the acetyl group of Methyl 5-acetyl-2-hydroxybenzoate into the 2-oxoacetyl (glyoxyloyl) group is the pivotal step that generates our target intermediate, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. This oxidation can be achieved through several methods, with the Riley oxidation using selenium dioxide being a prominent example.[7]

The Chemistry of Riley Oxidation

The Riley oxidation is a classic method for the oxidation of a methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound using selenium dioxide (SeO₂).[7] The mechanism involves an initial ene reaction, followed by a[4][8]-sigmatropic rearrangement and subsequent hydrolysis to yield the diketone.

Riley_Oxidation_Mechanism

An alternative and often preferred method in industrial settings involves the use of HBr and dimethyl sulfoxide (DMSO).[9] This system generates an in-situ oxidizing agent that converts the methyl ketone to the corresponding glyoxal.

Experimental Protocol: Oxidation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is based on the HBr/DMSO oxidation system, which is often favored for its milder conditions and avoidance of heavy metal reagents.[9]

Materials:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Dimethyl Sulfoxide (DMSO)

  • Hydrobromic Acid (48% in water)

  • Isopropyl alcohol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 molar equivalent) in a mixture of isopropyl alcohol and DMSO.

  • Addition of HBr: Heat the solution to 50-60 °C and add a catalytic amount of hydrobromic acid.

  • Reaction: Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. The product may precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

From Intermediate to API: The Final Steps to Salbutamol

With Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate in hand, the path to Salbutamol involves a reductive amination to introduce the tert-butylamino group and a subsequent reduction of both the newly formed ketone and the ester group.

The Chemistry of Reductive Amination and Ester Reduction

Reductive amination is a powerful transformation that converts a ketone or aldehyde into an amine. In this case, the 2-oxoacetyl group reacts with tert-butylamine to form an imine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the imine, the ketone, and the methyl ester to the corresponding alcohols, accomplishing multiple transformations in a single step. However, milder reducing agents like sodium borohydride (NaBH₄) might require a separate step for the ester reduction.

Final_Steps_to_Salbutamol

Experimental Protocol: Synthesis of Salbutamol

This protocol outlines a "one-pot" approach where reductive amination and ester reduction occur concurrently.

Materials:

  • Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

  • tert-Butylamine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous THF.

  • Addition of Intermediate: In a separate flask, dissolve Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (1.0 molar equivalent) and tert-butylamine (1.1 molar equivalents) in anhydrous THF.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the solution of the intermediate and amine dropwise to the LiAlH₄ suspension, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude Salbutamol can be purified by crystallization from a suitable solvent, such as ethyl acetate.

Conclusion: A Versatile Intermediate for Future Drug Discovery

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its synonyms represent more than just a step in a well-established synthetic route. They are a testament to the power of functional group manipulation in organic chemistry. The strategic placement of the hydroxyl, methyl ester, and 2-oxoacetyl groups on the benzene ring provides a versatile platform for the synthesis of a wide array of Salbutamol analogs and other potential drug candidates. By understanding the fundamental chemistry behind the synthesis of this key intermediate, researchers are better equipped to innovate and develop the next generation of therapeutics. This guide has aimed to provide not just the "how" but also the "why," fostering a deeper understanding that is the true catalyst for scientific advancement.

References

  • Collin, D. T., et al. (1988). Asymmetric synthesis of R-salbutamol. Journal of Medicinal Chemistry, 31(8), 1612-1616.
  • Google Patents. (1997). US Patent 4,697,024A: Medroxalol intermediates.
  • Google Patents. (1990). CN1059904A: Preparation method of salbutamol and its intermediate.
  • Google Patents. (2021). CN113121369A: Preparation method of salbutamol sulfate.
  • Pharmaffiliates. (n.d.). Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate. Retrieved from [Link]

  • Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

  • Pharmapproach. (2020). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • YouTube. (2019). SYNTHESIS OF SALBUTAMOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2012). WO2012032546A2: Process for the preparation of salmeterol and its intermediates.
  • NIH. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 2-hydroxy-5-acetamidobenzoate. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. Retrieved from [Link]

  • YouTube. (2024). Industrial process for the synthesis of the asthma drug Salbutamol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-acetylsalicylate. Retrieved from [Link]

  • NIH. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

  • DU Chem. (n.d.). Selenium-Dioxide. Retrieved from [Link]

  • Zenodo. (n.d.). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Retrieved from [Link]

  • Google Patents. (2018). CN108947831A: A kind of purification process of salbutamol intermediate III.
  • NIH. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

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A Tale of Two Ketones: A Deep Dive into the Structural and Reactive Divergence of Methyl 5-Acetylsalicylate and Methyl 5-Glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the devil is often in the details. Subtle molecular modifications can dramatically alter reactivity, biological activity, and synthetic utility. This guide delves into the nuanced yet profound differences between two closely related salicylate derivatives: methyl 5-acetylsalicylate and the less-common methyl 5-glyoxyloylsalicylate. While separated by a single, doubly-bonded oxygen atom, their chemical personalities diverge significantly, offering distinct opportunities and challenges in the laboratory.

At a Glance: The Core Structural Distinction

The fundamental difference between these two molecules lies in the nature of the carbonyl-containing substituent at the C5 position of the methyl salicylate core. Methyl 5-acetylsalicylate possesses a simple acetyl group, a methyl ketone. In contrast, methyl 5-glyoxyloylsalicylate features a glyoxyloyl group, which is an α-keto acyl group. This seemingly minor change from a methyl group to an aldehyde on the ketone's alpha carbon introduces a second, highly reactive carbonyl moiety.

G cluster_acetyl Methyl 5-acetylsalicylate cluster_glyoxyloyl Methyl 5-glyoxyloylsalicylate acetyl_struct acetyl_struct glyoxyloyl_struct glyoxyloyl_struct acetyl_struct->glyoxyloyl_struct Oxidation (-CH3 to -CHO)

Caption: Core structures of Methyl 5-acetylsalicylate and Methyl 5-glyoxyloylsalicylate.

Physicochemical Properties: A Comparative Analysis

The introduction of the more polar glyoxyloyl group is expected to influence several key physicochemical properties. While experimental data for methyl 5-glyoxyloylsalicylate is scarce, we can extrapolate likely trends based on fundamental chemical principles.

PropertyMethyl 5-acetylsalicylateMethyl 5-glyoxyloylsalicylate (Predicted)Rationale for Prediction
Molecular Formula C10H10O4[1]C10H8O5Addition of one oxygen atom.
Molecular Weight 194.18 g/mol [1]208.17 g/mol Increased by the mass of one oxygen atom.
Melting Point 62-64 °C[2]HigherThe additional polar carbonyl group will likely increase intermolecular forces (dipole-dipole interactions), requiring more energy to break the crystal lattice.
Boiling Point 167 °C at 15 mmHg[2]HigherIncreased polarity and molecular weight will lead to stronger intermolecular forces, raising the boiling point.
Solubility Soluble in methanol[2][3]More soluble in polar solventsThe presence of an additional polar carbonyl group should enhance solubility in polar solvents like water, ethanol, and DMSO, while decreasing solubility in nonpolar solvents.
Appearance White to light yellow-orange crystalline powder[2][4]Likely a crystalline solid, potentially with a more pronounced yellow color.The extended conjugation and additional chromophore may shift light absorption towards the visible spectrum.

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these compounds, and their subsequent reactivity, are where their differences become most apparent to the synthetic chemist.

Synthesis of Methyl 5-acetylsalicylate

The most common and industrially relevant synthesis of methyl 5-acetylsalicylate is through the Friedel-Crafts acylation of methyl salicylate.[5][6][7] This electrophilic aromatic substitution reaction introduces the acetyl group onto the electron-rich aromatic ring.

G Methyl Salicylate Methyl Salicylate Acylium Ion Intermediate Acylium Ion Intermediate Methyl Salicylate->Acylium Ion Intermediate Attack Acetyl Chloride Acetyl Chloride Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Acetyl Chloride->Lewis Acid (e.g., AlCl3) Activation Lewis Acid (e.g., AlCl3)->Acylium Ion Intermediate Formation Methyl 5-acetylsalicylate Methyl 5-acetylsalicylate Acylium Ion Intermediate->Methyl 5-acetylsalicylate Aromatization

Caption: Friedel-Crafts acylation for the synthesis of Methyl 5-acetylsalicylate.

Experimental Protocol: Friedel-Crafts Acylation of Methyl Salicylate [5]

  • Reaction Setup: A solution of methyl salicylate (0.5 mol) in a suitable solvent like tetrachloroethylene (200 mL) is cooled in an ice bath.

  • Reagent Addition: A solution of acetyl chloride (0.5 mol) in the same solvent (200 mL) is added to the cooled mixture.

  • Catalyst Introduction: Aluminum chloride (1.0 mol), the Lewis acid catalyst, is added portion-wise over 15 minutes, maintaining the temperature below 25°C.

  • Reaction Progression: The mixture is stirred for 4 hours at 25°C.

  • Workup: The reaction is quenched by pouring it into ice water. The organic layer is separated, washed with water and a saturated aqueous sodium bicarbonate solution, dried, and the solvent is evaporated.

  • Purification: The resulting crude product is crystallized from hexane to yield methyl 5-acetylsalicylate.

Another, though less direct, route is the Fries rearrangement of methyl 2-acetoxybenzoate (methyl aspirin).[8][9] This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.

Synthesis of Methyl 5-glyoxyloylsalicylate: A Chemist's Conundrum

Direct synthetic routes to methyl 5-glyoxyloylsalicylate are not well-documented in readily available literature, suggesting it is not a commercially produced or widely studied compound. However, a plausible and logical synthetic approach would be the oxidation of methyl 5-acetylsalicylate .

The conversion of an aryl methyl ketone to an aryl glyoxal is a known transformation in organic chemistry. Several oxidizing agents could potentially achieve this, with selenium dioxide (SeO2) being a classic reagent for such conversions.

G Methyl 5-acetylsalicylate Methyl 5-acetylsalicylate Intermediate Intermediate Methyl 5-acetylsalicylate->Intermediate Reaction Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2) Oxidizing Agent (e.g., SeO2)->Intermediate Methyl 5-glyoxyloylsalicylate Methyl 5-glyoxyloylsalicylate Intermediate->Methyl 5-glyoxyloylsalicylate Product Formation

Caption: Plausible synthesis of Methyl 5-glyoxyloylsalicylate via oxidation.

Hypothetical Experimental Protocol: Oxidation of Methyl 5-acetylsalicylate

  • Reaction Setup: Methyl 5-acetylsalicylate would be dissolved in a suitable solvent, such as aqueous dioxane or acetic acid.

  • Reagent Addition: A stoichiometric amount of selenium dioxide would be added to the solution.

  • Reaction Conditions: The mixture would be heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture would be cooled, and the precipitated selenium metal filtered off. The filtrate would then be subjected to an appropriate extraction and purification procedure, likely involving column chromatography.

Comparative Reactivity

The presence of the aldehyde in the glyoxyloyl group makes methyl 5-glyoxyloylsalicylate significantly more reactive and versatile than its acetyl counterpart.

  • Nucleophilic Addition: The aldehyde carbonyl is highly susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives such as hydrates, hemiacetals, and cyanohydrins.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative of salicylic acid. Conversely, it can be selectively reduced to a primary alcohol. The ketone can also be reduced, but typically under different conditions.

  • Condensation Reactions: The aldehyde functionality can participate in various condensation reactions, such as the aldol condensation, Wittig reaction, and the formation of imines and hydrazones.

In contrast, the acetyl group of methyl 5-acetylsalicylate is less reactive. While the methyl group can be functionalized (e.g., through bromination), and the ketone can undergo nucleophilic addition and reduction, it lacks the broader synthetic utility of the glyoxyloyl group.

Applications and Biological Significance: Knowns and Potentials

The differing chemical properties of these two compounds translate into distinct applications and potential biological roles.

Methyl 5-acetylsalicylate is a well-established intermediate in the pharmaceutical industry.[4] It is a key building block in the synthesis of Salbutamol Sulphate, a widely used bronchodilator.[4] It also finds use in the fragrance industry and as a food flavoring agent.[2][3][4] Its inherent analgesic and anti-inflammatory properties, derived from its salicylic acid core, are also of interest.[4]

Methyl 5-glyoxyloylsalicylate , while not having established applications, presents intriguing possibilities for drug development and as a research tool. The dual carbonyl system of the glyoxyloyl group makes it a potential candidate for:

  • Covalent Inhibitors: The reactive aldehyde could form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of enzymes, leading to potent and irreversible inhibition.

  • Cross-linking Agents: The two carbonyl groups could potentially be used to cross-link biomolecules, making it a useful tool in chemical biology for studying protein-protein interactions.

  • Advanced Synthetic Building Blocks: The glyoxyloyl group can serve as a handle for the introduction of more complex functionalities, enabling the synthesis of novel classes of salicylate derivatives with unique pharmacological profiles.

G cluster_acetyl_app Methyl 5-acetylsalicylate Applications cluster_glyoxyloyl_app Methyl 5-glyoxyloylsalicylate (Potential Applications) Salbutamol Synthesis Salbutamol Synthesis Fragrance Industry Fragrance Industry Flavoring Agent Flavoring Agent Covalent Inhibitors Covalent Inhibitors Biomolecule Cross-linkers Biomolecule Cross-linkers Advanced Synthetic Intermediate Advanced Synthetic Intermediate

Caption: Current and potential applications of the two salicylate derivatives.

Conclusion: A Study in Nuance

The comparison of methyl 5-acetylsalicylate and methyl 5-glyoxyloylsalicylate serves as a powerful illustration of how minor structural modifications can lead to significant changes in chemical behavior and potential applications. While the former is a well-established and industrially important chemical, the latter, though less explored, represents a frontier for the development of novel therapeutics and research tools. For the forward-thinking scientist, understanding these differences is key to unlocking new synthetic possibilities and advancing the field of drug discovery.

References

  • Synthesis of methyl 5-acetylsalicylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved from [Link]

  • Vogt, A. H. C., & Kouwenhoven, H. W. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts.
  • Fries Rearrangement. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

  • Methyl 5-acetylsalicylate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

  • The “Trivial” Mechanism for the Photo-Fries Reaction of Phenyl Acetate and Biphenylyl Acetates - CiteSeerX. (n.d.). Retrieved from [Link]

  • Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent - Scribd. (2017, August 11). Retrieved from [Link]

  • Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC. (2022, September 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Aromatic acylation reaction using methyl salicylate as a leaving group. - ResearchGate. (n.d.). Retrieved from [Link]

  • US4697024A - Medroxalol intermediates - Google Patents. (n.d.).
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]

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Technical Guide on Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Data Unavailability and a Surrogate Analysis Using Methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for Researchers, Scientists, and Drug Development Professionals

The chemical structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, with its multiple functional groups (a methyl ester, a hydroxyl group, and an alpha-keto aldehyde), suggests a complex reactivity and toxicological profile. Without experimentally derived data, any attempt to extrapolate a safety profile from related structures would be scientifically unsound and potentially hazardous.

Therefore, this guide will proceed with a two-part approach. First, it will present the limited available data for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. Second, as a surrogate to demonstrate the required depth of analysis for a chemical safety guide, we will provide a comprehensive technical deep-dive into the safety data sheet of a structurally related and widely used compound: Methyl Benzoate . This analysis will serve as a framework for how researchers should approach and interpret an SDS for their own work, emphasizing the principles of scientific integrity, causality behind safety protocols, and authoritative grounding.

Part 1: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate - Known Identifiers

While a full SDS is unavailable, the following information has been compiled to identify the compound of interest.

IdentifierDataSource
Systematic Name Methyl 2-hydroxy-5-(2-oxoacetyl)benzoateInxight Drugs[1]
Molecular Formula C₁₀H₈O₅Inxight Drugs[1]
Molecular Weight 208.1675 g/mol Inxight Drugs[1]
SMILES COC(=O)C1=C(O)C=CC(=C1)C(=O)C=OInxight Drugs[1]
InChIKey MPLHCFBMCCBBKT-UHFFFAOYSA-NInxight Drugs[1]

The absence of further data underscores the critical need for caution. This compound should be treated as a substance of unknown toxicity. Rigorous safety protocols, including the use of full personal protective equipment (PPE), handling within a certified chemical fume hood, and small-scale experimental design, are mandatory until empirical data can be generated.

Part 2: Surrogate Analysis - A Technical Guide to the Safety Data Sheet of Methyl Benzoate

As a surrogate, we will now analyze the safety profile of Methyl Benzoate (CAS No. 93-58-3). This common laboratory reagent provides a robust dataset to illustrate the principles of a technical safety guide.[2][3][4]

Chemical Identity and Physicochemical Properties

Methyl benzoate is an ester with the formula C₆H₅COOCH₃.[4] It is a colorless liquid with a characteristic pleasant, fruity odor.[4][5] Understanding its physical properties is the first step in designing safe handling and storage protocols.

PropertyValueSignificance in a Research Context
Molecular Weight 136.15 g/mol Affects molar calculations for reactions.[5][6]
Melting Point -12 °CRemains liquid under standard laboratory conditions.[5][6]
Boiling Point 199-200 °CLow volatility at room temperature, but distillation requires high heat.[5][6]
Flash Point 77 - 82 °C (Closed Cup)Classified as a combustible liquid.[2][4][5][7] Requires storage away from ignition sources.
Density 1.09 g/cm³Heavier than water.
Water Solubility Poorly soluble (157 mg/L at 30°C)Spills will not readily mix with water; forms a separate layer.[6]
Vapor Density 4.7Vapors are significantly heavier than air and can accumulate in low-lying areas.
Hazard Identification and GHS Classification

Methyl Benzoate is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards dictate the necessary precautions.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning or Danger (Varies by supplier, with "Danger" indicating a higher severity for aspiration hazard)[6]

  • Hazard Statements:

    • H302: Harmful if swallowed. [3][6][8] This is a key acute toxicity concern.

    • H227: Combustible liquid. [5]

    • H304: May be fatal if swallowed and enters airways. [6] This aspiration hazard is critical and informs first aid procedures.

The causality is clear: ingestion can lead to systemic toxicity, and if the liquid is aspirated into the lungs during vomiting, it can cause severe chemical pneumonitis, which may be fatal.[6]

Safe Handling and Storage Workflow

A self-validating system for handling this chemical involves a workflow that mitigates the identified hazards at each step.

G Workflow: Safe Handling of Methyl Benzoate cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Locate Emergency Eyewash & Shower prep1->prep2 prep3 Assemble PPE: Nitrile Gloves, Safety Goggles, Lab Coat prep2->prep3 handle1 Transport in Secondary Containment prep3->handle1 handle2 Dispense Liquid Inside Fume Hood handle1->handle2 handle3 Keep Away From Ignition Sources (Hot Plates, Open Flames) handle2->handle3 dispose1 Collect in Designated Halogen-Free Waste Container handle2->dispose1 store1 Store in Tightly Closed Container handle3->store1 store2 Store in Cool, Well-Ventilated Area store1->store2 store3 Segregate from Oxidizing Agents and Strong Bases store2->store3 dispose2 Label Waste Container Clearly dispose1->dispose2

Caption: A logical workflow for the safe handling of Methyl Benzoate from preparation to disposal.

Expertise & Experience: The segregation from strong bases and oxidizing agents is critical because Methyl Benzoate can undergo hydrolysis (saponification) with bases, an exothermic reaction, and can react vigorously with strong oxidizers, posing a fire risk.[2][6] Storing in a cool, well-ventilated area is a direct consequence of its combustible nature (Flash Point 77-82°C) and the fact that its vapors are heavier than air.[2][5][6]

Exposure Controls and Personal Protection

The primary routes of exposure are ingestion, inhalation, and skin/eye contact.[7]

  • Engineering Controls: Always handle Methyl Benzoate inside a certified chemical fume hood to minimize inhalation of vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are mandatory.[9]

    • Skin Protection: Impervious gloves, such as nitrile rubber, should be worn. A standard lab coat is also required.[9]

    • Respiratory Protection: Not typically required when used in a fume hood. If high concentrations are expected, a respirator with an appropriate organic vapor cartridge should be used.

First-Aid Measures: A Self-Validating Response System

The first-aid protocols are a direct response to the compound's specific hazards.

Exposure RouteFirst-Aid ProtocolCausality and Rationale
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [6]The primary danger is aspiration (H304). Inducing vomiting significantly increases the risk of the chemical entering the lungs, which can be fatal.[6]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[6]While volatility is low, vapors can cause dizziness or nausea.[2] Fresh air is the immediate remedy.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]Although not classified as a major skin irritant, prolonged contact should be avoided. Prompt removal prevents absorption.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9]Direct contact can cause irritation.[7] Thorough rinsing is necessary to remove the poorly soluble liquid from the eye.
Fire-Fighting and Stability/Reactivity
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]

  • Chemical Stability: Stable under normal storage conditions.[2][6]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[2][6]

  • Hazardous Decomposition Products: Upon combustion, it will produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][6]

Toxicological Information

The "harmful if swallowed" classification is supported by quantitative data.

  • Acute Oral Toxicity (LD50): 1177 mg/kg (Rat).[6][7]

    • Trustworthiness: The LD50 (Lethal Dose, 50%) is a standardized metric. This value places it in GHS Category 4 for acute oral toxicity, validating the H302 hazard statement. It provides a quantitative basis for the "harmful" classification, indicating that a relatively small amount can be toxic if ingested.

There is no data to suggest that Methyl Benzoate is carcinogenic, mutagenic, or a reproductive toxin.[6][7]

Experimental Protocol: Fischer Esterification Synthesis

The synthesis of Methyl Benzoate from benzoic acid and methanol is a classic university-level organic chemistry experiment.[10][11] Understanding its synthesis provides insight into its reactivity.

Objective: To synthesize Methyl Benzoate via Fischer esterification and calculate the equilibrium constant.[10]

Reaction: C₆H₅COOH (Benzoic Acid) + CH₃OH (Methanol) ⇌ C₆H₅COOCH₃ (Methyl Benzoate) + H₂O (Water) (Catalyst: conc. H₂SO₄)

G reagents Reactants: Benzoic Acid Methanol Conc. H₂SO₄ (Catalyst) reflux Reflux for 1 hour (Drives reaction towards equilibrium) reagents->reflux Heat separation Separation: Transfer to separating funnel Add Na₂CO₃ solution reflux->separation Cool extraction Extract with Methylene Chloride separation->extraction Neutralizes H₂SO₄ & unreacted Benzoic Acid product Isolate Organic Layer: Methyl Benzoate in CH₂Cl₂ extraction->product

Caption: Experimental workflow for the synthesis of Methyl Benzoate.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.[10][11] Causality: Methanol is used in excess to shift the reaction equilibrium towards the product side, according to Le Châtelier's principle.

  • Reflux: Heat the mixture to reflux for approximately one hour.[10] Causality: Heating increases the reaction rate, allowing equilibrium to be reached faster. The reflux condenser prevents the volatile methanol from escaping.

  • Workup & Neutralization: After cooling, the mixture is transferred to a separatory funnel. A solution of sodium carbonate is added.[10] Causality: The sodium carbonate is a weak base that serves two purposes: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted benzoic acid, converting it to sodium benzoate, which is water-soluble.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The aqueous layer is discarded.[10] Causality: Methyl benzoate, being an ester, is nonpolar and preferentially dissolves in the organic solvent, while the ionic sodium benzoate and salts remain in the aqueous layer.

  • Drying and Isolation: The organic layer is dried with an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed via distillation or rotary evaporation to yield the final product.

This protocol is a self-validating system because the chemical properties of the reactants, intermediates, and products at each stage dictate the choice of solvents and reagents for purification.

References

  • Material Safety Data Sheet . Alfa Aesar. [Link]

  • Safety Data Sheet - Chem-Supply . Chem-Supply. [Link]

  • Safety data sheet . Carl Roth. [Link]

  • 4 - SAFETY DATA SHEET . Acros Organics. [Link]

  • ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 . ChemWhat. [Link]

  • Safety data sheet . CPAchem. [Link]

  • Methyl benzoate MSDS . ScienceLab.com. [Link]

  • Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate . Inxight Drugs. [Link]

  • SAFETY DATA SHEET - Covestro . Covestro. [Link]

  • Preparation of Methyl Benzoate . Austin Community College. [Link]

  • SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA) . Premix Group. [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION . 3M. [Link]

  • Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370) . Yeast Metabolome Database. [Link]

  • Methyl benzoate - Wikipedia . Wikipedia. [Link]

  • Synthesis of Methyl benzoate with reaction mechanism . YouTube. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid . National Bureau of Standards. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . ResearchGate. [Link]

Sources

Stability of Alpha-Keto Aldehyde Groups in Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of alpha-keto aldehyde (glyoxal) moieties into salicylate scaffolds presents a high-reward, high-risk strategy in drug discovery. While this functional group serves as a potent electrophilic "warhead" for covalent inhibition (targeting arginine or cysteine residues), it introduces significant stability challenges.

This guide provides a mechanistic analysis of the instability inherent to 2-hydroxyphenylglyoxal (salicylglyoxal) derivatives. Unlike simple phenylglyoxals, salicylate derivatives possess an ortho-phenolic hydroxyl group that facilitates unique intramolecular degradation pathways. The core stability threat is not merely hydration, but an irreversible Intramolecular Cannizzaro rearrangement that converts the reactive warhead into an inert alpha-hydroxy acid (mandelic acid derivative).

Chemical Nature & Reactivity Profile

The Electrophilic Warhead

The alpha-keto aldehyde group contains two adjacent carbonyls with a potent dipole-dipole repulsion, making the terminal aldehyde carbon highly electrophilic. In aqueous media, this group exists in a dynamic equilibrium dominated by the gem-diol (hydrate) form.

  • Key Insight: The hydrate is often the "resting state," while the anhydrous ketone is the "reactive state."

  • Salicylate Specificity: The electron-donating nature of the ortho-hydroxyl group (via resonance) slightly reduces the electrophilicity of the ketone compared to a nitro-substituted phenylglyoxal, but the proximity of the phenol introduces intramolecular trapping.

The Equilibrium Landscape

In salicylate derivatives, the equilibrium is tripartite. The molecule oscillates between:

  • Open Form: The reactive alpha-keto aldehyde.[1]

  • Hydrate: The gem-diol formed by water addition.

  • Cyclic Hemiacetal (Lactol): Formed by the intramolecular attack of the phenolic oxygen on the aldehyde or ketone carbonyl.

Equilibrium Open Open Form (Reactive Warhead) Hydrate Gem-Diol Hydrate (Aqueous Resting State) Open->Hydrate +H2O Cyclic Cyclic Hemiacetal (Lactol Trap) Open->Cyclic Intramolecular Cyclization Degradation 2-Hydroxymandelic Acid (Irreversible Degradation) Hydrate->Degradation OH- / Base (Cannizzaro)

Figure 1: The dynamic equilibrium of salicylate alpha-keto aldehydes. Note that while hydration and cyclization are reversible, the Cannizzaro rearrangement is an irreversible sink.

Mechanisms of Instability

The Primary Threat: Intramolecular Cannizzaro Rearrangement

The most critical degradation pathway for 2-hydroxyphenylglyoxals is the Intramolecular Cannizzaro reaction (also known as the glyoxalase-like reaction).

Mechanism:

  • Activation: A hydroxide ion (or general base) attacks the aldehyde hydrate anion.

  • Hydride Shift: A 1,2-hydride shift occurs from the aldehyde carbon to the adjacent ketone carbon.

  • Result: The alpha-keto aldehyde rearranges into an alpha-hydroxy carboxylic acid (2-hydroxymandelic acid).

This reaction is base-catalyzed and effectively destroys the electrophilic warhead, rendering the molecule biologically inert against its target.

Cannizzaro Step1 1. Base Attack (Formation of Tetrahedral Intermediate) Step2 2. 1,2-Hydride Shift (Rate Limiting Step) Step1->Step2 Hydride migrates to Ketone C Step3 3. Proton Transfer Step2->Step3 Enolate formation Final Product: 2-Hydroxymandelic Acid Step3->Final Irreversible

Figure 2: Mechanistic flow of the Intramolecular Cannizzaro rearrangement. This pathway is accelerated at pH > 7.

Oxidative Decarboxylation

In the presence of oxidants (or even atmospheric oxygen over prolonged periods), the alpha-keto aldehyde bond can cleave, converting the salicylate derivative into salicylic acid or phthalic acid derivatives. This is often catalyzed by trace transition metals.

Experimental Protocols

Synthesis via SeO₂ Oxidation

The most reliable route to these derivatives is the Riley oxidation of the corresponding acetophenone.

Protocol:

  • Reagents: 2-Hydroxyacetophenone (1 eq), Selenium Dioxide (SeO₂, 1.1 eq).

  • Solvent: 1,4-Dioxane (wet, 4% water content is critical to prevent polymer formation).

  • Conditions: Reflux for 4–6 hours. Monitor by TLC (disappearance of ketone).[2]

  • Purification: Decant from black Se⁰ precipitate. Concentrate. Do not distill (risk of polymerization). Purify via column chromatography on silica gel (acidified with 1% acetic acid) or recrystallize from toluene/hexane.

Stability Assay (HPLC)

To quantify the half-life of the alpha-keto aldehyde group under physiological conditions:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0).

  • Timepoints: Inject at t=0, 1h, 4h, 12h, 24h.

  • Detection: Monitor at 254 nm (aromatic) and 300-350 nm (n->pi* of ketone).

  • Analysis: Look for the emergence of the mandelic acid peak (elutes earlier on Reverse Phase C18 due to the carboxylate).

Critical Note: Do not use Tris or Glycine buffers. The primary amines in these buffers will form Schiff bases (imines) with the aldehyde, creating false degradation data.

Stabilization Strategies

StrategyMechanismImplementation
Acidic pH Storage Suppresses the base-catalyzed Cannizzaro rearrangement.Store solutions at pH 4–5 using Acetate or Citrate buffers.
Acetal Protection "Locks" the aldehyde as a dimethyl acetal.Synthesize the dimethyl acetal form; deprotect in situ with dilute HCl if needed.
Lyophilization Removes water to prevent hydration and subsequent rearrangement.Store as a dry powder at -20°C under Argon.
Steric Shielding Bulky groups at the ortho-position (next to the ketone) slow nucleophilic attack.Introduce substituents at the 3-position of the salicylate ring if SAR permits.

References

  • Mechanisms of Hydration: Nucleophilic Addition of Water - Hydration. Chemistry LibreTexts.

  • Cannizzaro Rearrangement: Internal Cannizzaro reaction of phenylglyoxal. Chemistry Stack Exchange.

  • Reactivity with Arginine: Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines. PubMed.

  • Hemiacetal Formation: Hemiacetal - Wikipedia.

  • Synthesis via Oxidation: Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation. RSC Chemical Communications.[3]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-glyoxyloylsalicylate is a uniquely functionalized aromatic compound, presenting a powerful scaffold for the synthesis of a diverse array of heterocyclic systems. Its structure, featuring vicinal phenolic hydroxyl, ester, aldehyde, and ketone moieties, offers multiple points for chemical modification, making it an exemplary starting material for constructing complex molecules. This guide provides an in-depth exploration of synthetic strategies to leverage this versatile precursor, focusing on the preparation of coumarins, chromones, and other advanced heterocyclic frameworks through multi-component reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

The Strategic Value of Methyl 5-glyoxyloylsalicylate in Heterocyclic Chemistry

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1] Heterocycles form the core of a vast number of pharmaceuticals and natural products.[2][3] Methyl 5-glyoxyloylsalicylate emerges as a "privileged" starting material due to the convergence of multiple reactive functional groups within a single, readily accessible molecule.

The inherent reactivity of this precursor is governed by:

  • A Phenolic Hydroxyl Group: A nucleophilic center for cyclization reactions and a handle for etherification.

  • An Aryl Ester (Methyl Salicylate Core): Can be hydrolyzed or participate in transesterification.

  • A Glyoxyloyl Moiety (α-Keto-Aldehyde): A highly electrophilic 1,2-dicarbonyl system, primed for condensation reactions with a variety of nucleophiles.

This unique combination allows for sequential or one-pot cascade reactions to build fused ring systems with a high degree of molecular complexity and diversity.[2][4]

Synthesis of Substituted Coumarin Scaffolds via Knoevenagel Condensation

Causality of the Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound to generate a potent carbon nucleophile (a carbanion). This nucleophile then attacks the electrophilic aldehyde carbon of the glyoxyloyl group. The subsequent steps involve a Knoevenagel-type dehydration followed by an intramolecular transesterification/lactonization, driven by the proximate phenolic hydroxyl group, to form the thermodynamically stable coumarin ring.

Workflow for Coumarin Synthesis

sub Methyl 5-glyoxyloylsalicylate + Active Methylene Compound cat Base Catalyst (e.g., Piperidine) int1 Nucleophilic Attack (Carbanion Addition) sub->int1  Solvent, Heat int2 Knoevenagel Condensation (Dehydration) int1->int2 int3 Intramolecular Cyclization (Lactonization) int2->int3 prod Substituted Coumarin Derivative int3->prod

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Protocol 1: Synthesis of Methyl 3-cyano-2-oxo-2H-chromene-6-carboxylate

This protocol details the synthesis of a cyano-substituted coumarin using malononitrile as the active methylene compound.

Materials:

  • Methyl 5-glyoxyloylsalicylate

  • Malononitrile

  • Piperidine

  • Ethanol (Absolute)

  • Hydrochloric Acid (2M)

  • Standard glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g) and malononitrile (10 mmol, 0.66 g) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine to the solution. The addition of a base catalyst is critical for the deprotonation of malononitrile, initiating the condensation.[6]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add the mixture to 100 mL of ice-cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL) and then with distilled water.

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure coumarin derivative as a crystalline solid.

Data Summary: Knoevenagel Condensation Variants
Active Methylene CompoundCatalystSolventReaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol2-385-95
Ethyl CyanoacetatePiperidineEthanol3-480-90
Diethyl MalonatePiperidine/Acetic AcidToluene6-865-75
Ethyl Acetoacetatep-TsOHToluene5-770-80

Yields are representative and may vary based on reaction scale and purification efficiency.

Synthesis of Chromone Derivatives

Chromones (4H-chromen-4-ones) are isomers of coumarins and are also privileged scaffolds in medicinal chemistry, found in many therapeutic agents.[8][9] Synthesizing chromones from Methyl 5-glyoxyloylsalicylate requires a different strategic approach that favors the formation of the γ-pyrone ring over the α-pyrone (coumarin) ring. This often involves an initial reaction to form a 1,3-dicarbonyl intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement followed by cyclization, or similar pathways).

Causality of the Reaction: The key is to transform the glyoxyloyl group into a system that mimics the precursor for a standard chromone synthesis (like the Kostanecki–Robinson reaction).[9] A common strategy involves reacting the aldehyde with a suitable nucleophile and then cyclizing under acidic conditions. For example, reaction with an enolate followed by acid-catalyzed dehydration and cyclization can yield the chromone core. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent in such cyclizations.[8]

Workflow for Chromone Synthesis

sub Methyl 5-glyoxyloylsalicylate + Enolate Precursor step1 Formation of 1,3-Dicarbonyl Intermediate sub->step1 cat Acid Catalyst (e.g., PPA, H2SO4) step2 Intramolecular Cyclization (Dehydrative Condensation) step1->step2  Heat prod Substituted Chromone Derivative step2->prod

Caption: General pathway for acid-catalyzed chromone synthesis.

Protocol 2: Synthesis of Methyl 4-oxo-4H-chromene-6-carboxylate

This protocol outlines a potential two-step, one-pot procedure for chromone formation.

Materials:

  • Methyl 5-glyoxyloylsalicylate

  • Acetophenone

  • Sodium Ethoxide (or other strong base)

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Intermediate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g) and acetophenone (11 mmol, 1.32 g) in 50 mL of dry toluene.

  • Base-Catalyzed Condensation: Cool the solution to 0 °C and slowly add a solution of sodium ethoxide (12 mmol) in ethanol. Stir at room temperature for 4-6 hours. This step aims to form the 1,3-dicarbonyl intermediate via a Claisen-Schmidt-type condensation.

  • Solvent Removal: After the initial condensation, carefully remove the toluene and ethanol under reduced pressure.

  • Cyclization: To the crude intermediate, add polyphosphoric acid (approx. 20 g). Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The PPA acts as the acid catalyst and dehydrating agent to drive the ring closure.[8]

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 200 g) with stirring. The PPA will hydrolyze, and the product should precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

Advanced Scaffolds via Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot.[10][11] This strategy is highly efficient, minimizing waste and synthetic steps.[12] The multiple reactive sites of Methyl 5-glyoxyloylsalicylate make it an excellent substrate for designing novel MCRs to access diverse heterocyclic libraries.[2][4]

Causality and Design: An MCR can be designed to engage the aldehyde, the phenolic hydroxyl, and the ketone of the glyoxyloyl group in a controlled cascade. For instance, a three-component reaction with an amine and a C-H acid could lead to highly substituted dihydropyridine or fused pyrimidine derivatives. The reaction pathway is dictated by the sequence of bond formations, which can be controlled by catalysts and reaction conditions.

Protocol 3: One-Pot Synthesis of a Fused Dihydropyridine Derivative

This protocol describes a Hantzsch-like three-component reaction to synthesize a complex, fused heterocyclic system.

Materials:

  • Methyl 5-glyoxyloylsalicylate

  • Ethyl Acetoacetate

  • Ammonium Acetate

  • Acetic Acid (Glacial)

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g), ethyl acetoacetate (10 mmol, 1.30 g), and ammonium acetate (12 mmol, 0.92 g) in 50 mL of ethanol.

  • Catalysis: Add 1 mL of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction involves an initial Knoevenagel condensation between the glyoxyloylsalicylate and ethyl acetoacetate, followed by the formation of an enamine with ammonia (from ammonium acetate), and a final cyclizing condensation to form the dihydropyridine ring fused to the salicylate core.

  • Work-up and Isolation: Cool the reaction mixture. The product often precipitates upon cooling or after partial removal of the solvent under reduced pressure. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent like acetonitrile or ethanol to obtain the purified product.

Diversity of MCR Products

By systematically changing the components in the MCR, a wide variety of scaffolds can be generated from the same precursor.

Component 1Component 2Component 3Resulting Heterocycle Core
Methyl 5-glyoxyloylsalicylateEthyl AcetoacetateAmmonium AcetateDihydropyridine
Methyl 5-glyoxyloylsalicylateMalononitrileAnilineFused Aminopyridine
Methyl 5-glyoxyloylsalicylateDimedoneAmmonium AcetateAcridine derivative
Methyl 5-glyoxyloylsalicylateUrea/ThioureaN/A (self-condensation)Pyrimidine/Thione derivative

References

  • Joshi, S. & Chudasama, U. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry - Section A. [URL not available]
  • El-Sawy, E. R., et al. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years. Academia.edu. Available at: [Link].

  • Wessjohann, L. A., et al. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Molecular Diversity.
  • Toma, S., et al. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: [Link].

  • Benny, P., et al. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. Available at: [Link].

  • Dömling, A. Multi-Component Reactions in Heterocyclic Chemistry. In book: Multicomponent Reactions.
  • Toda, F., & Tanaka, K. Solvent-Free Coumarin Synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Jia, C., et al. Palladium-Catalyzed Intramolecular Hydroarylation of Alkynoates and Alkynanilides to Coumarins and Quinolones. Journal of Organic Chemistry. Available at: [Link].

  • Salem, M. A., et al. An overview on synthetic strategies to coumarins. Synthetic Communications. Available at: [Link].

  • Orru, R. V. A. Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link].

  • de la Torre, G., et al. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link].

  • Rani, P. Multicomponent synthesis of heterocyclic compounds. Semantic Scholar. Available at: [Link].

  • Lipson, V., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link].

  • Mamedov, V. A. Arylglyoxals in Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link].

  • Challener, C. Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link].

  • Knochel, P. Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds.

Sources

Condensation reaction of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with diamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Condensation Reaction of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with Diamines for the Synthesis of Bio-active Heterocyclic Scaffolds

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the condensation reaction between Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and various diamines. This reaction is a cornerstone for the synthesis of quinoxaline and benzodiazepine derivatives, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines strategies for optimization, and presents methods for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols for their specific synthetic targets.

Introduction and Scientific Context

The fusion of a benzene ring with a pyrazine ring forms the quinoxaline core, a heterocyclic system of significant interest in pharmaceutical development.[1] Quinoxaline derivatives are known to exhibit a vast array of pharmacological activities and are key components in a variety of therapeutic agents and even organic light-emitting devices.[1][2][3] The classical and most direct route to these valuable scaffolds is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is a highly functionalized 1,2-dicarbonyl synthon. Its α-ketoester moiety provides the electrophilic centers necessary for condensation, while the salicylate backbone offers additional points for functionalization or can influence the electronic properties and reactivity of the molecule. The reaction with diamines, particularly o-phenylenediamines, provides a facile entry into complex polycyclic heteroaromatic systems. Understanding and mastering this reaction allows for the systematic generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Reaction Mechanism: From Reactants to Heterocycles

The condensation of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with a 1,2-diamine (e.g., o-phenylenediamine) proceeds through a well-established multi-step mechanism involving nucleophilic attack, imine formation (Schiff base), and subsequent intramolecular cyclization followed by dehydration.

Mechanism Steps:

  • Initial Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the α-ketoester. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl.

  • Carbinolamine Formation: This attack forms a transient hemiaminal (carbinolamine) intermediate.

  • Dehydration to Mono-imine: The carbinolamine readily dehydrates, often facilitated by a mild acid catalyst, to form a mono-imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second, free amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. This is the key ring-closing step.

  • Second Carbinolamine and Dehydration: A second carbinolamine intermediate is formed, which subsequently loses a molecule of water to yield the final, stable aromatic quinoxaline ring system.

This sequence ensures the regioselective formation of the heterocyclic product. The use of an acid catalyst (e.g., acetic acid, trifluoroacetic acid) is common to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration steps.[6]

ReactionMechanism Reactants Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate + o-Phenylenediamine Int1 Carbinolamine Intermediate Reactants->Int1 Nucleophilic Attack Int2 Mono-imine (Schiff Base) Int1->Int2 Dehydration (-H2O) Int3 Cyclized Intermediate (Dihydroquinoxaline) Int2->Int3 Intramolecular Cyclization Product Substituted Quinoxaline Product Int3->Product Aromatization (-H2O) Workflow start Setup react Reaction 1. Dissolve benzoate in Ethanol 2. Add o-phenylenediamine 3. Add catalytic Acetic Acid 4. Reflux for 2-4 hours start->react monitor Monitoring Monitor by TLC (e.g., 3:1 Hexane:EtOAc) react->monitor workup Workup 1. Cool to RT 2. Reduce volume via rotovap 3. Add water to precipitate solid monitor->workup purify Purification 1. Filter the solid 2. Wash with cold water 3. Recrystallize from Ethanol/Water workup->purify analyze Analysis | Characterize by NMR, MS, IR purify->analyze

Sources

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] Their structural framework, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[2][3][4][5] The diverse biological activities are attributed to the ability of the quinoxaline ring system to interact with various biological targets.[2][5][6] The pursuit of novel and more potent therapeutic agents has led to extensive research into the synthesis and functionalization of quinoxaline derivatives.[2][6]

Precursor Rationale: The Utility of Methyl 5-glyoxyloylsalicylate

The synthesis of quinoxaline derivatives most commonly involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8] Methyl 5-glyoxyloylsalicylate is an exemplary precursor in this regard, as it incorporates two key reactive carbonyl functionalities. Its α-ketoester moiety provides the necessary electrophilic centers for the cyclocondensation reaction with o-phenylenediamines. The reaction proceeds through a well-established addition-elimination mechanism, where the amino groups of the diamine attack the carbonyl carbons, followed by the elimination of water to form the stable aromatic quinoxaline ring.[9][10]

Reaction Mechanism and Synthesis Workflow

The fundamental reaction involves the cyclocondensation of methyl 5-glyoxyloylsalicylate with a substituted o-phenylenediamine. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the reaction.[11] The general mechanism involves the initial formation of a mono-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxaline derivative.[9]

Quinoxaline Synthesis Workflow Experimental Workflow for Quinoxaline Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening Reactants 1. Reactant Preparation - Methyl 5-glyoxyloylsalicylate - Substituted o-phenylenediamine Reaction 2. Reaction Setup - Solvent Selection (e.g., Ethanol, Acetic Acid) - Catalyst (optional) Reactants->Reaction Combine Execution 3. Reaction Execution - Stirring at specified temperature - Monitoring via TLC Reaction->Execution Initiate Workup 4. Workup & Isolation - Precipitation/Extraction - Filtration Execution->Workup Reaction Complete Purification 5. Purification - Recrystallization/Chromatography Workup->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound MS Mass Spectrometry (MS) Purification->MS IR IR Spectroscopy Purification->IR Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis Assay Biological Assays (e.g., Antimicrobial, Anticancer) Analysis->Assay Confirmed Structure SAR Structure-Activity Relationship (SAR) Studies Assay->SAR

Caption: A generalized workflow from synthesis to biological evaluation.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-methylquinoxalin-2-yl)-5-hydroxybenzoate

This protocol details the synthesis of a representative quinoxaline derivative using methyl 5-glyoxyloylsalicylate and 3-methyl-1,2-phenylenediamine.

Materials and Equipment:

  • Methyl 5-glyoxyloylsalicylate (1 equivalent)

  • 3-methyl-1,2-phenylenediamine (1 equivalent)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-glyoxyloylsalicylate (1.0 eq) and 3-methyl-1,2-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

  • Reaction Execution: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.[8] The progress of the reaction should be monitored by TLC.

  • Workup and Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is then washed with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 2-(3-methylquinoxalin-2-yl)-5-hydroxybenzoate.

Characterization of Quinoxaline Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for structure elucidation.[1]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.[1]

Table 1: Representative Spectroscopic Data for a Quinoxaline Derivative

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton.
¹³C NMR Resonances for the carbons of the quinoxaline core, the benzoate moiety, and the methyl group.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the product.
IR Characteristic absorption bands for O-H, C=O (ester), C=N, and aromatic C-H stretching vibrations.

Applications in Drug Development

Quinoxaline derivatives are of significant interest in drug development due to their wide range of biological activities.[2][3] These compounds have been investigated for their potential as:

  • Anticancer Agents: Many quinoxaline derivatives have shown potent activity against various cancer cell lines.[2][6]

  • Antimicrobial Agents: The quinoxaline scaffold is present in several antibacterial and antifungal compounds.[5][12]

  • Antiviral Agents: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.[2]

The synthesized compounds can be subjected to a variety of in vitro and in vivo biological assays to evaluate their therapeutic potential.

Biological Screening Workflow Screening for Biological Activity cluster_screening Screening Process cluster_optimization Lead Optimization Compound Synthesized Quinoxaline Derivative Primary Primary Screening (e.g., Cell Viability Assay) Compound->Primary Test Secondary Secondary Screening (e.g., Enzyme Inhibition Assay) Primary->Secondary Active Compounds Lead Lead Compound Identification Secondary->Lead Confirmed Activity SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Further Development ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Optimized Optimized Lead Compound ADMET->Optimized

Caption: A typical workflow for the biological screening of new compounds.

Conclusion

The use of methyl 5-glyoxyloylsalicylate as a precursor provides a straightforward and efficient route to a variety of quinoxaline derivatives. The protocols and information provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. The versatility of the quinoxaline scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery.

References

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • BenchChem. (2025). Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide.
  • RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. DOI:10.1039/D4RA06887D.
  • ACS Publications. (2004). Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications.
  • (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives.
  • ResearchGate. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Molecular Iodine as the Catalyst.
  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.
  • (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research.
  • (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes.
  • PMC. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • (2019). Novel quinoxaline derivatives: synthesis and structural studies.
  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
  • ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines.
  • RSC Publishing. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.
  • PMC. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives.
  • ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal).
  • PubMed. (2008). Comment on "correlation of methylglyoxal with acrylamide formation in fructose/asparagine Maillard reaction model system".
  • Google Patents. (n.d.). CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate.
  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

Sources

Synthesis of Thiazole-Substituted Salicylates via Glyoxyloyl Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the thiazole and salicylate moieties represent "privileged scaffolds"—structural motifs that consistently appear in a multitude of biologically active compounds. Thiazole derivatives are renowned for their broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Similarly, salicylates, most famously represented by aspirin, are a cornerstone of anti-inflammatory therapy. The strategic fusion of these two pharmacophores through a glyoxyloyl linker presents a compelling avenue for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole-substituted salicylates, leveraging a glyoxyloyl (or oxalyl) bridge as a key chemical intermediate.

Strategic Approach: The Oxalamide Linker as a Glyoxyloyl Surrogate

The "glyoxyloyl" linkage in this context is most effectively constructed as an oxalamide, which is derived from oxalyl chloride. This diatomic linker offers a rigid and well-defined spacing between the thiazole and salicylate pharmacophores, which can be crucial for optimizing interactions with biological targets. Our synthetic strategy hinges on the formation of an amide bond between a 2-aminothiazole derivative and an activated salicylic acid, with oxalyl chloride serving as the bifunctional coupling reagent. The general synthetic approach is outlined below.

cluster_0 Part 1: Synthesis of 2-Aminothiazole cluster_1 Part 2: Synthesis of Acetylsalicyloyl Chloride cluster_2 Part 3: Coupling and Deprotection A α-Haloketone C 2-Aminothiazole Derivative A->C B Thiourea B->C J N-(Thiazol-2-yl)oxamoyl chloride Intermediate C->J D Salicylic Acid F Acetylsalicylic Acid D->F E Acetic Anhydride E->F H Acetylsalicyloyl Chloride F->H G Thionyl Chloride G->H K Protected Thiazole-Substituted Salicylate H->K I Oxalyl Chloride I->J J->K L Final Product: Thiazole-Substituted Salicylate K->L

Figure 1: Overall synthetic workflow for thiazole-substituted salicylates.

Part 1: Synthesis of the 2-Aminothiazole Core

The Hantzsch thiazole synthesis remains a robust and widely employed method for the preparation of 2-aminothiazoles.[3] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.

Protocol 1: Synthesis of a Representative 2-Amino-4-arylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole as an example.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add 2-bromoacetophenone (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-4-phenylthiazole can be purified by recrystallization from ethanol.

Part 2: Preparation of the Activated Salicylate

To facilitate the amide coupling and prevent side reactions at the phenolic hydroxyl group, salicylic acid is first protected as an acetyl ester (aspirin) and then converted to its highly reactive acyl chloride derivative.

Protocol 2: Synthesis of Acetylsalicyloyl Chloride

Materials:

  • Acetylsalicylic acid (Aspirin)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add acetylsalicylic acid (1.0 equivalent).

  • Add anhydrous DCM to suspend the acid.

  • Carefully add thionyl chloride (1.5 - 2.0 equivalents) to the flask dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acetylsalicyloyl chloride is a moisture-sensitive intermediate and should be used immediately in the next step.

Part 3: The Glyoxyloyl Linkage: Coupling and Deprotection

This stage involves the core coupling reaction using oxalyl chloride to bridge the 2-aminothiazole and the protected salicylate, followed by the final deprotection step.

Protocol 3: Synthesis of N-(4-phenylthiazol-2-yl)-2-((2-acetoxyphenyl)carbonyl)oxalamide

Materials:

  • 2-Amino-4-phenylthiazole (from Protocol 1)

  • Oxalyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

  • Acetylsalicyloyl chloride (from Protocol 2)

  • Hydrochloric acid (for deprotection)

  • Methanol

Procedure:

Step 1: Formation of the N-(Thiazol-2-yl)oxamoyl chloride intermediate

  • In a dry three-necked flask under an inert atmosphere, dissolve 2-amino-4-phenylthiazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous THF dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour. This forms the N-(4-phenylthiazol-2-yl)oxamoyl chloride intermediate in situ.

Step 2: Coupling with Acetylsalicyloyl Chloride

  • To the reaction mixture containing the intermediate from Step 1, add a solution of acetylsalicyloyl chloride (1.0 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Deprotection

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude protected product can be purified by column chromatography on silica gel.

  • For deprotection, dissolve the purified product in methanol and add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours.

  • Neutralize the solution with a mild base (e.g., sodium bicarbonate) and extract the final product with ethyl acetate.

  • Purify the final thiazole-substituted salicylate by column chromatography or recrystallization.

Data Summary and Characterization

The following table summarizes key quantitative data for a representative synthesis.

StepReactant 1Reactant 2ProductSolventTemp (°C)Time (h)Typical Yield (%)
12-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleEthanolReflux4-680-90
2Acetylsalicylic acidThionyl chlorideAcetylsalicyloyl chlorideDCMReflux2-4>95 (crude)
32-Amino-4-phenylthiazole & Oxalyl ChlorideAcetylsalicyloyl chlorideFinal ProductTHF0 to RT12-1860-75

Characterization: The structure and purity of the final compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Causality and Experimental Choices

  • Protection of Salicylate Hydroxyl Group: The phenolic hydroxyl group of salicylic acid is nucleophilic and would react with the acyl chlorides. Acetylation is a straightforward and reversible protection strategy.

  • Use of Oxalyl Chloride: Oxalyl chloride serves as an efficient bifunctional linker. Its high reactivity necessitates controlled reaction conditions (low temperature, inert atmosphere) to avoid side reactions.[4][5]

  • In Situ Formation of the Oxamoyl Chloride Intermediate: Forming the N-(thiazol-2-yl)oxamoyl chloride intermediate in the same pot before adding the salicylate derivative is a common strategy in multi-component reactions to minimize the handling of highly reactive intermediates.

  • Choice of Base: Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the acylation reactions, driving the equilibrium towards product formation.

Conclusion

This guide provides a detailed framework for the synthesis of novel thiazole-substituted salicylates using a glyoxyloyl (oxalamide) linker. The protocols are designed to be robust and adaptable for the synthesis of a library of analogues by varying the substituents on both the thiazole and salicylate rings. These compounds hold significant potential for further investigation in drug discovery programs targeting a range of diseases.

References

  • Farmacia, 2021, Vol. 69, 4. ([Link])

  • Muhi-eldeen, Z., et al. (2008). Synthesis and Anti-Inflammatory Activities of Novel Salicylic Acid and Diflunisal Amide Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(2), 99-108. ([Link])

  • ResearchGate. (n.d.). Development of new 2-methyl-4-salicylamide thiazole derivatives: Synthesis, antimicrobial activity evaluation, lipophilicity and molecular docking study. Retrieved from ResearchGate. ([Link])

  • Lino, C. A., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(11), 2947. ([Link])

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from Wikipedia. ([Link])

  • Li, J., et al. (2024). Design and Synthesis of Aryl Amide Derivatives Containing Thiazole as Type III Secretion System Inhibitors against Pseudomonas aeruginosa. Journal of Agricultural and Food Chemistry. ([Link])

  • de la Cruz, J. N., et al. (2011). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 9(5), 786-811. ([Link])

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6936. ([Link])

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from ScienceScholar. ([Link])

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives. Retrieved from ResearchGate. ([Link])

  • Pawar, C. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Polycyclic Aromatic Compounds, 1-15. ([Link])

  • ResearchGate. (n.d.). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Retrieved from ResearchGate. ([Link])

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline. ([Link])

  • International Journal of Health Sciences. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. ([Link])

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal. ([Link])

  • de Villiers, K. A., et al. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Journal of Biological Chemistry, 295(43), 14646-14658. ([Link])

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. ([Link])

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. ([Link])

  • Organic Syntheses. (n.d.). α-CHLOROACETYL ISOCYANATE. Retrieved from Organic Syntheses. ([Link])

  • YouTube. (2019). synthesis of thiazoles. Retrieved from YouTube. ([Link])

  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from Organic Chemistry Portal. ([Link])

  • Adams, R., & Weeks, L. F. (1916). Action of oxalyl chloride on primary, secondary and tertiary alcohols. Journal of the American Chemical Society, 38(11), 2514-2519. ([Link])

  • ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from ResearchGate. ([Link])

  • Chemistry of Heterocyclic Compounds. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ([Link])

  • Journal of Medicinal Chemistry. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ([Link])

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from ResearchGate. ([Link])

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Application Note and Protocol: Synthesis of Methyl 5-Glyoxyloylsalicylate via Selenium Dioxide-Mediated Oxidation of Methyl 5-Acetylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 5-glyoxyloylsalicylate, a valuable building block in medicinal chemistry, through the oxidation of methyl 5-acetylsalicylate. The protocol is centered on the Riley oxidation, a reliable method employing selenium dioxide (SeO₂) for the conversion of α-methyl ketones to 1,2-dicarbonyl compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Significance of α-Keto Esters in Drug Discovery

Aryl glyoxylic esters, such as the target molecule methyl 5-glyoxyloylsalicylate, are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activity. The presence of two adjacent and reactive carbonyl groups allows for versatile downstream chemical transformations, making them ideal precursors for constructing complex molecular architectures. Notably, these compounds are key starting materials for the synthesis of substituted isatins, a class of privileged scaffolds in medicinal chemistry renowned for their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The efficient and selective synthesis of methyl 5-glyoxyloylsalicylate is therefore a critical step in the exploration of novel therapeutic agents.

This application note details a robust and scalable protocol for the oxidation of the readily available methyl 5-acetylsalicylate. The chosen methodology, the Riley oxidation, is a well-established and powerful tool for the α-oxidation of ketones.[1]

The Synthetic Pathway: An Overview

The conversion of methyl 5-acetylsalicylate to methyl 5-glyoxyloylsalicylate is achieved through the selective oxidation of the acetyl methyl group. The reaction is facilitated by selenium dioxide in a suitable solvent system.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Methyl 5-acetylsalicylate Methyl 5-acetylsalicylate Reagents 1. Selenium Dioxide (SeO₂) 2. Dioxane/Water 3. Reflux Methyl 5-acetylsalicylate->Reagents Oxidation Methyl 5-glyoxyloylsalicylate Methyl 5-glyoxyloylsalicylate Reagents->Methyl 5-glyoxyloylsalicylate G Start Methyl 5-Acetylsalicylate (Keto Form) Enol Enol Tautomer Start->Enol Enolization SeO2_attack Attack on SeO₂ (Selenous Acid) Enol->SeO2_attack Intermediate β-Ketoseleninic Acid Intermediate SeO2_attack->Intermediate Rearrangement Dehydration & Rearrangement Intermediate->Rearrangement Product_complex Selenium Ester Rearrangement->Product_complex Product Methyl 5-Glyoxyloylsalicylate + Elemental Selenium (ppt.) Product_complex->Product Hydrolysis

Caption: Simplified mechanism of the Riley oxidation.

Experimental Protocol

This protocol provides a detailed procedure for the oxidation of methyl 5-acetylsalicylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 5-acetylsalicylate≥98%Commercially available
Selenium Dioxide (SeO₂)≥99%Commercially availableHighly Toxic! Handle with care.
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercially availableFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially availableFor drying.
Celite®Commercially availableFor filtration.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Fume hood

Step-by-Step Procedure

--- SAFETY FIRST: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. [2][3][4][5]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. ---

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-acetylsalicylate (1.0 eq.).

  • Solvent Addition: Add 1,4-dioxane and a small amount of water to the flask to facilitate the dissolution of selenium dioxide. A typical solvent ratio is 10:1 dioxane:water.

  • Reagent Addition: Carefully add selenium dioxide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 101-103 °C for dioxane) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a black or red precipitate of elemental selenium is an indicator of reaction progression.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated selenium. [6]Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude methyl 5-glyoxyloylsalicylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). [7]The fractions containing the desired product can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the purified product.

Characterization of Methyl 5-Glyoxyloylsalicylate

The structure and purity of the synthesized methyl 5-glyoxyloylsalicylate should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons, the methyl ester singlet, and an aldehydic proton singlet at a downfield chemical shift (typically δ 9-10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals for the aromatic carbons, the ester carbonyl, the ketone carbonyl, and the aldehyde carbonyl.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for the hydroxyl group (broad), the ester carbonyl, the ketone carbonyl, and the aldehyde carbonyl should be present.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of methyl 5-glyoxyloylsalicylate (C₁₀H₈O₅, MW: 208.17 g/mol ) should be observed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInsufficient reaction time or temperature.Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the reaction is at the correct temperature.
Deactivation of SeO₂.Use freshly opened or properly stored SeO₂.
Low YieldProduct loss during work-up.Ensure thorough extraction and careful handling during filtration and transfers.
Complexation of product with selenium by-products.Consider a work-up with NaBH₄ to reduce organoselenides and precipitate elemental selenium. [8]
Difficulty in PurificationPresence of closely-eluting impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Safety Precautions

  • Selenium Dioxide: Highly toxic by inhalation and ingestion. [2][3][4][5]It is also corrosive and can cause severe skin and eye burns. [4]Always handle in a fume hood with appropriate PPE.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a well-ventilated area.

  • General: Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol described in this application note provides a reliable and effective method for the synthesis of methyl 5-glyoxyloylsalicylate from methyl 5-acetylsalicylate using the Riley oxidation. This procedure offers a practical route to a valuable intermediate for the synthesis of pharmacologically relevant compounds. Adherence to the detailed experimental and safety guidelines is crucial for a successful and safe synthesis.

References

  • DU Chem. Selenium-Dioxide. Available from: [Link]

  • SAFETY DATA SHEET - Selenium Dioxide. (2023). Available from: [Link]

  • selenium dioxide - Sdfine. Available from: [Link]

  • ICSC 0946 - SELENIUM DIOXIDE - INCHEM. Available from: [Link]

  • Riley oxidation - Wikipedia. Available from: [Link]

  • Selenium Dioxide Oxidation Mechanisms | PDF | Ketone | Aldehyde - Scribd. Available from: [Link]

  • SELENIUM OXIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]

  • Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid - ResearchGate. Available from: [Link]

  • Selenium Dioxide Oxidation - ResearchGate. Available from: [Link]

  • SeO2 work-up : r/OrganicChemistry - Reddit. (2023). Available from: [Link]

  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia State University. Available from: [Link]

  • Oxidation of Unsymmetrical Ketones using Selenium Dioxide - Chemistry Stack Exchange. (2020). Available from: [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. (2020). Available from: [Link]

  • Selenium dioxide - ChemicalDesk.Com. (2011). Available from: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC. Available from: [Link]

  • Oxidation of organic compounds - US1955890A - Google Patents.
  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025). Available from: [Link]

  • [ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α) - Organic Syntheses Procedure. Available from: [Link]

  • Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem - YouTube. (2024). Available from: [Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). Available from: [Link]

  • OXIDATIONS - eGyanKosh. Available from: [Link]22379/1/Unit-13.pdf)

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Application Notes and Protocols for the Reductive Amination of Methyl 5-Glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and medicinal chemistry sectors, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This powerful one-pot reaction transforms a carbonyl group into an amine through an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which is often plagued by overalkylation.[2][3] The subject of this guide, methyl 5-glyoxyloylsalicylate, possesses a reactive keto-acid moiety, making it a prime candidate for derivatization via reductive amination to generate a diverse library of secondary and tertiary amines. These products are of significant interest as potential scaffolds in drug discovery.

This document provides a comprehensive guide to the reaction conditions for the reductive amination of methyl 5-glyoxyloylsalicylate. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and presents data to guide researchers in optimizing this crucial transformation.

Mechanistic Considerations: A Tale of Two Steps in One Pot

The reductive amination process is a sequential reaction that begins with the condensation of an amine with the carbonyl group of methyl 5-glyoxyloylsalicylate to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[4] This initial phase is often facilitated by mildly acidic conditions which catalyze the dehydration step.[1][2]

The second critical step is the in-situ reduction of the C=N double bond of the imine or iminium ion by a selective reducing agent. The choice of this hydride source is paramount; it must be reactive enough to reduce the iminium intermediate but not so powerful as to reduce the starting carbonyl compound.[2][5][6]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Start Methyl 5-glyoxyloylsalicylate (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Hemiaminal Imine_Iminium Imine or Iminium Ion Intermediate Hemiaminal->Imine_Iminium - H₂O (Acid Catalyzed) Product Final Amine Product Imine_Iminium->Product + Hydride (H⁻) Reducing_Agent Selective Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Selecting the Optimal Reaction Conditions: A Data-Driven Approach

The success of the reductive amination of methyl 5-glyoxyloylsalicylate hinges on the careful selection of the reducing agent, solvent, and any catalytic additives.

Choosing the Right Reducing Agent

Several hydride reagents are commonly employed for reductive amination, each with its own advantages and disadvantages.

Reducing AgentFormulaTypical SolventsKey Characteristics & Insights
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Aprotic solvents (DCE, DCM, THF)[6][7]Highly Recommended. Mild and selective for imines over ketones.[6] Does not generate toxic byproducts. Water-sensitive, so anhydrous conditions are preferred.[6][7] Often used with a catalytic amount of acetic acid.[3]
Sodium Cyanoborohydride NaBH₃CNProtic solvents (Methanol, Ethanol)[7]Effective and water-tolerant.[7] However, it is highly toxic and can generate hydrogen cyanide, especially under acidic conditions.[3] Its use is generally discouraged when safer alternatives like STAB are available.
Sodium Borohydride NaBH₄Protic solvents (Methanol, Ethanol)[7]A stronger reducing agent that can reduce both the imine and the starting ketone.[2][7] To use it effectively, the imine must be pre-formed before the addition of NaBH₄.[2][7]

For the reductive amination of methyl 5-glyoxyloylsalicylate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and improved safety profile.[6]

The Role of Solvents and Acid Catalysts

The choice of solvent is largely dictated by the chosen reducing agent. For STAB, aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are ideal.[6][7]

The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial for the initial imine formation step, particularly when working with less reactive amines.[1][3]

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of methyl 5-glyoxyloylsalicylate. Researchers should monitor the reaction progress by TLC or LC-MS and optimize as needed.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This is the recommended one-pot procedure for a wide range of primary and secondary amines.

Materials:

  • Methyl 5-glyoxyloylsalicylate

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • To a stirred solution of methyl 5-glyoxyloylsalicylate (1.0 eq) in anhydrous DCE (0.1-0.2 M), add the amine (1.1-1.5 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • (Optional) Add acetic acid (1-2 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.[8]

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Visualization

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Methyl 5-glyoxyloylsalicylate in anhydrous DCE B Add Amine (and TEA if needed) A->B C Optional: Add Acetic Acid, Stir for 30 min B->C D Add STAB portion-wise C->D E Stir at RT for 2-24h (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO₃ E->F Reaction Complete G Extract with DCM or EtOAc F->G H Wash with Brine G->H I Dry over Na₂SO₄, Filter H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow for reductive amination.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be diligently monitored. The disappearance of the starting methyl 5-glyoxyloylsalicylate and the appearance of a new, more polar spot (the amine product) on the TLC plate are key indicators of a successful reaction.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Side Reactions: Be aware of potential side reactions. If the starting amine is primary, overalkylation to a tertiary amine is a possibility, though less common than with direct alkylation methods.[2] Reduction of the starting ketone to an alcohol can occur if a non-selective reducing agent is used or if the STAB has degraded due to moisture.

Conclusion

The reductive amination of methyl 5-glyoxyloylsalicylate is a versatile and powerful method for generating novel amine-containing molecules. By selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and drug development setting.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst | Request PDF. Retrieved from [Link]

  • Université de Rennes. (2005). Synthesis of Fmoc-protected aza-b-amino acids via reductive amination of glyoxylic acid. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • PMC. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Retrieved from [Link]

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  • ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. Retrieved from [Link]

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Application and Optimization of the Wittig Reaction on Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimization of the Wittig reaction for the synthesis of novel alkenes from Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. We delve into the mechanistic nuances of the reaction, address the specific challenges posed by this multifunctional substrate, and present detailed, field-proven protocols for reaction setup, optimization, and purification. This guide emphasizes a systematic approach to maximizing yield and stereoselectivity while ensuring the efficient removal of the common triphenylphosphine oxide byproduct.

Introduction: The Strategic Importance of the Wittig Olefination

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, remains one of the most powerful and reliable methods for carbon-carbon double bond formation in modern organic synthesis.[1][2] Its primary advantage lies in the unambiguous placement of the double bond, converting aldehydes and ketones into alkenes with high regioselectivity.[3] This capability is invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).

The substrate of interest, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, presents a unique set of challenges and opportunities. As a scaffold, it contains three key functional groups: a phenolic hydroxyl, a methyl ester, and an α-keto group. The successful olefination of the ketone offers a direct route to a diverse range of substituted 2-hydroxy-5-alkenylbenzoate derivatives, which are of significant interest in medicinal chemistry.

However, the inherent functionalities of this substrate necessitate a carefully optimized approach. The acidic phenolic proton can interfere with the strong bases used for ylide generation, and the reactivity of the α-keto group can be influenced by steric and electronic factors. This guide will systematically address these challenges to provide a robust and reproducible synthetic strategy.

Mechanistic Considerations for Optimization

A foundational understanding of the Wittig reaction mechanism is paramount for effective optimization. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon.[4] While historically debated, the modern consensus, particularly under lithium-free conditions, favors a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[5][6] This intermediate then collapses in a syn-elimination to yield the final alkene and the highly stable triphenylphosphine oxide (TPPO), which is the thermodynamic driving force of the reaction.[7]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Ketone/Aldehyde (R'₂C=O) Carbonyl->Oxaphosphetane Alkene Alkene (R'₂C=CHR) Oxaphosphetane->Alkene Retro-[2+2] (Syn-elimination) TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO Protection_Strategy Start Substrate (with Phenol) Protect Protect OH (e.g., TBDMSCl, Imidazole) Start->Protect Protected Protected Substrate Protect->Protected Wittig Wittig Reaction Protected->Wittig Protected_Alkene Protected Alkene Wittig->Protected_Alkene Deprotect Deprotect (e.g., TBAF or HCl/MeOH) Protected_Alkene->Deprotect Final_Product Final Alkene Product Deprotect->Final_Product

Caption: Workflow involving a protection/deprotection sequence.

Strategy 2: Direct Olefination via Base Screening

A more atom-economical approach is to attempt the Wittig reaction directly. This requires careful selection of the base and reaction conditions to favor deprotonation of the phosphonium salt over the phenol, or to use sufficient base to deprotonate both. The choice of base is a critical optimization parameter. [8]For non-stabilized ylides, strong bases are required, and using >2 equivalents may be necessary. For stabilized ylides, which are derived from more acidic phosphonium salts, weaker bases like potassium carbonate may suffice, potentially avoiding interaction with the phenol altogether. [8]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the successful generation of phosphorus ylides. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Phenol Protection (TBDMS Ether)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM or Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected substrate.

Protocol B: Ylide Generation and Wittig Reaction (General)

This protocol outlines the general procedure. Specific parameters for optimization are detailed in Table 1.

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired alkyltriphenylphosphonium salt (1.2 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Diethyl Ether, DMSO).

  • Ylide Generation: Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Slowly add the base (1.1 eq for protected substrate; 2.2 eq for unprotected) via syringe. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Allow the mixture to stir for 30-60 minutes.

  • Carbonyl Addition: Dissolve the substrate (protected or unprotected, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the reaction temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

Protocol C: Work-up and Purification (TPPO Removal)

The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions. [9]Simple chromatography is often insufficient.

Method 1: Precipitation with Non-Polar Solvents[10][11]

  • Extraction: After quenching, perform a standard aqueous work-up and extract the product into a suitable solvent like DCM or Ethyl Acetate. Dry and concentrate the organic phase completely.

  • Dissolution: Dissolve the crude residue in a minimal amount of DCM.

  • Precipitation: While stirring, slowly add a large excess of a non-polar solvent like hexanes or pentane. The less soluble TPPO should precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then filter off the TPPO solid, washing the filter cake with cold hexanes. The desired product is in the filtrate.

  • Final Purification: Concentrate the filtrate and purify further by flash column chromatography if necessary.

Method 2: Complexation with Zinc Chloride[10][11]

  • Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol.

  • Precipitation: Add a solution of ZnCl₂ (1.8 M in warm ethanol) to form an insoluble TPPO-ZnCl₂ complex.

  • Filtration: Collect the precipitate by vacuum filtration. The purified product remains in the filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Optimization Parameters

A systematic approach is key to optimizing the reaction. The following table outlines key variables and suggested starting points.

ParameterVariableRationale & Key ConsiderationsRecommended Starting Point
Substrate Unprotected vs. ProtectedProtection avoids side reactions but adds steps. Direct use is more efficient if successful.Start with the protected substrate for a reliable baseline.
Ylide Type Unstabilized (e.g., Ph₃P⁺CH₃Br⁻)More reactive, better for ketones. Favors Z-alkene. [1]Ph₃P⁺CH₃Br⁻ (for methylenation)
Stabilized (e.g., Ph₃P⁺CH₂CO₂EtBr⁻)Less reactive, may not work with ketones. Favors E-alkene. [5][7]Ph₃P⁺CH₂CO₂EtBr⁻ (for α,β-unsaturated ester)
Base Strong (n-BuLi, NaH, KHMDS)Required for unstabilized ylides. [8]Use >2 eq for unprotected phenol.n-BuLi in THF
Weaker (KOtBu, NaOMe, K₂CO₃)Can be sufficient for stabilized ylides. [8][12]May be selective for the phosphonium salt.KOtBu in THF
Solvent Aprotic (THF, Diethyl Ether, Toluene)Standard for most Wittig reactions.Anhydrous THF
Polar Aprotic (DMSO, DMF)Can sometimes improve solubility and reaction rates.DMSO (for NaH base)
Temperature Ylide Generation: -78 °C to RTStrong bases often require low temperatures to prevent side reactions.-78 °C for n-BuLi; 0 °C to RT for NaH.
Reaction: -78 °C to RefluxLow temperature addition of the carbonyl can improve selectivity.Add carbonyl at low temp, then warm to RT overnight.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Incomplete ylide formation (moisture, poor base quality).Use freshly dried solvents and glassware; titrate n-BuLi before use. [13]
Ylide is too stable/ketone is too hindered.Switch to a more reactive, unstabilized ylide. Consider the more nucleophilic Horner-Wadsworth-Emmons (HWE) reaction. [1][13]
Aldehyde/ketone starting material has degraded.Check the purity of the substrate; aldehydes can oxidize or polymerize. [13]
Complex Mixture of Products Side reactions involving the unprotected phenol.Protect the phenol group as described in Protocol A.
Enolization of the ketone by the ylide/base.Add the substrate to the ylide at a lower temperature (-78 °C).
Poor E/Z Selectivity Reaction conditions not optimized for stereocontrol.For Z-alkenes, use unstabilized ylides with sodium or potassium bases. For E-alkenes, use stabilized ylides. The Schlosser modification can be used to favor E-isomers with unstabilized ylides. [1][5]
Difficulty Removing TPPO Product and TPPO have similar polarity.Employ the specific purification methods in Protocol C. Repeated precipitation may be necessary. [10][14]

References

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Wittig Reaction - Dalal Institute. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications. (2021, May 19). [Link]

  • CHAPTER 22: The Wittig Reaction - Books. (2022, May 20). [Link]

  • Reagent choice in the formation of Wittig reagent - Chemistry Stack Exchange. (2020, June 26). [Link]

  • Unstabilized Ylide in Wittig Reactions | PDF | Organic Chemistry - Scribd. [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 | Organic Process Research & Development - ACS Publications. (2022, June 9). [Link]

  • Removing Triphenylphosphine Oxide - Chemistry - University of Rochester. [Link]

  • Wittig reagents - Wikipedia. [Link]

  • Wittig reactions of ylide anions derived from stabilised ylides - RSC Publishing. [Link]

  • The Wittig Reaction - University of Pittsburgh. [Link]

  • Alcohol Protecting Groups. [Link]

  • Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates - PMC. (2021, October 21). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Optimization of Wittig reaction. | Download Scientific Diagram - ResearchGate. [Link]

  • Can anyone help how to carried out the wittig reaction - ResearchGate. (2011, November 10). [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - Scientific Research Publishing. [Link]

  • Unruly-[4][10]Wittig reaction tamed to produce products with precise stereochemistry. (2026, February 23). [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC. (2021, January 26). [Link]

  • Using the Wittig reaction to produce alkenylcarbaboranes. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. [Link]

Sources

Application Note: Methyl 5-Glyoxyloylsalicylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-glyoxyloylsalicylate (M5GS), typically handled and stored as its stable monohydrate (CAS 29754-58-3), is a highly versatile bifunctional building block. It features a salicylate core—a privileged pharmacophore in anti-inflammatory and antimicrobial agents—and a highly reactive


-ketoaldehyde (glyoxal) moiety. This application note details the utility of M5GS in the divergent synthesis of heterocyclic scaffolds, specifically imidazoles and quinoxalines, which are critical in the development of kinase inhibitors, GPCR ligands, and anti-infective therapeutics.

Chemical Profile & Mechanistic Rationale

The Hydrate Advantage

Free arylglyoxals are highly hygroscopic and prone to rapid oligomerization or polymerization. M5GS is supplied as a monohydrate to act as a stable, self-regulating reservoir. In protic solvents (e.g., methanol or ethanol), the hydrate undergoes a dynamic equilibrium, slowly releasing the reactive dicarbonyl species in situ. This controlled release prevents side reactions and ensures high atom economy during multicomponent assemblies.

Regioselectivity in Imidazole Synthesis

In the modified Debus-Radziszewski reaction, reacting M5GS with an aryl aldehyde and an ammonia source yields 2,4(5)-disubstituted imidazoles. The choice of solvent is critical: using methanol stabilizes the hemiacetal form of the glyoxal. This stabilization shifts the thermodynamic equilibrium toward selective C2-aryl incorporation, effectively suppressing the formation of unwanted 2-aroyl-4(5)-arylimidazole byproducts[1].

Quinoxaline Cyclodehydration Kinetics

The condensation of M5GS with o-phenylenediamines is a rapid Type-II multi-component reaction[2]. While the initial imine formation is spontaneous, the subsequent cyclodehydration can stall. The introduction of molecular iodine (5 mol%) or a mild acid acts as a Lewis acid catalyst, significantly accelerating the cyclodehydration of the intermediate mono-imine to the fully aromatic quinoxaline pyrazine ring, reducing reaction times from hours to minutes[3].

Experimental Protocols

Protocol A: Synthesis of Methyl 5-(2-Aryl-1H-imidazol-4-yl)-2-hydroxybenzoate

Target Application: Kinase Inhibitor Scaffolds

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve M5GS hydrate (1.0 mmol, 226.2 mg) and an aryl aldehyde (e.g., benzaldehyde, 1.0 mmol) in anhydrous methanol (10 mL).

    • Causality: Methanol is mandatory here to transiently form a hemiacetal with the glyoxal, steering the regioselectivity of the condensation[1].

  • Ammonia Source Addition : Add ammonium acetate (15.0 mmol, 1.15 g) in one portion.

    • Causality: A large excess of ammonium acetate is required to ensure rapid imine formation and to drive the multi-component assembly before competitive degradation (like the Cannizzaro reaction) can occur.

  • Reaction Execution : Stir the mixture at room temperature for 12–24 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active glyoxal spot (typically

      
       ~0.4) and the precipitation of a fine solid in the flask indicate successful imidazole formation.
      
  • Workup & Purification : Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO

    
     (20 mL) to neutralize acetic acid byproducts. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate. Purify via recrystallization from hot ethanol.
Protocol B: Synthesis of Methyl 5-(Quinoxalin-2-yl)-2-hydroxybenzoate

Target Application: Anti-infective and Oncology Scaffolds

  • Reagent Preparation : Dissolve M5GS hydrate (1.0 mmol, 226.2 mg) and o-phenylenediamine (1.0 mmol, 108.1 mg) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition : Add molecular iodine (5 mol%, 12.7 mg) as a catalyst.

    • Causality: Iodine acts as a mild, environmentally friendly Lewis acid that activates the carbonyl carbon, facilitating the second intramolecular nucleophilic attack and subsequent dehydration[3].

  • Reaction Execution : Heat the mixture to 50 °C for 15–30 minutes.

    • Self-Validation: The reaction mixture will undergo a distinct color change (typically turning deep yellow or orange) as the highly conjugated quinoxaline system forms. LC-MS analysis should show a dominant mass peak corresponding to[M+H]

      
      .
      
  • Workup & Purification : Quench the reaction with 10% aqueous sodium thiosulfate (5 mL) to reduce and neutralize the iodine. Extract with dichloromethane (3 x 15 mL). Wash the organic layer with brine, dry over MgSO

    
    , and evaporate. The crude product is highly pure but can be passed through a short silica plug if analytical purity is required.
    

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the divergent functionalization of M5GS.

Target ScaffoldReagentsCatalyst / AdditiveSolventTemp / TimeTypical YieldPurification
2,4(5)-Diarylimidazole Aryl aldehyde, NH₄OAc (15 eq)NoneMethanol25 °C / 12-24 h75–85%Recrystallization
Quinoxaline o-Phenylenediamine (1 eq)Iodine (5 mol%)EtOH/H₂O (1:1)50 °C / 30 min88–95%Silica Plug / Extraction
Thiazole Thiobenzamide (1 eq)Acetic AcidEthanol80 °C / 4 h65–75%Column Chromatography

Mechanistic Visualization

G M5GS Methyl 5-glyoxyloylsalicylate (Hydrate) Imid Imidazole Derivatives (Kinase Inhibitors) M5GS->Imid Aryl Aldehyde + NH4OAc (Debus-Radziszewski) Quinox Quinoxaline Derivatives (Anti-infectives) M5GS->Quinox o-Phenylenediamine (Condensation) Thiaz Thiazole Derivatives (GPCR Ligands) M5GS->Thiaz Thioamides (Hantzsch Synthesis)

Divergent synthetic pathways of Methyl 5-glyoxyloylsalicylate in drug discovery.

References

  • A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks Organic Chemistry Portal (J. Org. Chem., 2007)[Link]

  • A novel route to synthesize libraries of quinoxalines via Petasis methodology in two synthetic operations PubMed Central (PMC)[Link]

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds MDPI Molecules[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and field-proven experimental workflows for handling Methyl 5-glyoxyloylsalicylate (often encountered as its hydrate, CAS 29754-58-3)[1]. As a highly reactive pharmaceutical intermediate, its successful storage requires a strict understanding of its structural vulnerabilities and adherence to anhydrous, thermally controlled conditions.

Mechanistic Causality: Why Does It Polymerize?

The instability of Methyl 5-glyoxyloylsalicylate is rooted in its


-keto aldehyde (glyoxyloyl) moiety. The adjacent carbonyl groups create a highly electrophilic carbon center that is extremely susceptible to nucleophilic attack by trace moisture.

Upon exposure to water, the free aldehyde rapidly undergoes a two-step hydrolysis to form a gem-diol (hydrate)[2]. Once hydrated, the newly formed hydroxyl groups act as nucleophiles, attacking unreacted aldehyde groups on adjacent monomers. This condensation reaction eliminates water and forms stable dioxolane linkages, propagating into a cross-linked polymeric network (often appearing as a gummy solid or viscous gel)[3].

Mechanism M Methyl 5-glyoxyloylsalicylate (Highly Electrophilic Monomer) H gem-Diol Hydrate (Nucleophilic Intermediate) M->H + H₂O (Trace Moisture) D Dioxolane Dimer (Initial Condensation) H->D + Monomer (- H₂O) P Polymeric Network (Gummy/Insoluble Solid) D->P Propagation P->M Thermal Cracking (Vacuum + Heat)

Mechanistic pathway of moisture-induced polymerization and thermal recovery.

Troubleshooting FAQs

Q1: My newly purchased batch arrived as a viscous, gummy solid instead of a free-flowing liquid/powder. Is it ruined? A: Not necessarily, but it has polymerized. During transit, temperature fluctuations or compromised seals can introduce trace moisture, initiating the hydration and subsequent oligomerization into dioxolane dimers and trimers[3]. You cannot use this polymeric form directly in stoichiometric reactions, as the active aldehyde is locked in acetal linkages. You must perform a thermal depolymerization (cracking) to recover the monomer.

Q2: How can I quickly validate the integrity of my stored reagent before setting up a crucial experiment? A: We strongly recommend establishing a self-validating analytical checkpoint using


-NMR (in anhydrous 

).
  • Monomer Validation: The free aldehyde proton of the intact glyoxyloyl group appears as a sharp singlet around 9.5–10.0 ppm.

  • Polymerization Indicator: If the compound has hydrated or polymerized, the aldehyde peak diminishes, and new broad signals appear between 5.0–6.5 ppm, which are characteristic of the acetal/hemiacetal methine protons.

Q3: Does light exposure affect the stability of this compound? A: Yes.


-dicarbonyls are known photosensitizers. UV/Vis light can induce Norrish-type photochemical cleavages or generate radical species that initiate alternative radical polymerization pathways. Always store the compound in amber glass vials.

Experimental Protocols

Protocol 1: Thermal Depolymerization (Monomer Recovery)

This protocol utilizes high heat and vacuum to reverse the acetalization, shifting the equilibrium back to the volatile monomer.

  • Preparation: Transfer the polymerized gummy solid into a dry Schlenk flask equipped with a short-path distillation head and a receiving flask submerged in a dry ice/acetone bath (-78°C).

  • Desiccation: Add a catalytic amount of a strong, non-volatile dehydrating agent (e.g., Phosphorus pentoxide,

    
    ) to the polymer mass. This traps the released water and prevents the monomer from immediately re-hydrating.
    
  • Cracking: Apply a high vacuum (< 1 Torr) and slowly heat the flask using an oil bath to 120–150°C.

  • Collection: The polymer will begin to crack. The monomer will vaporize and immediately condense in the chilled receiving flask.

  • Self-Validation Step: Inspect the distillate. A successful cracking yields a clear, low-viscosity liquid or crystalline solid (depending on ambient temperature). Confirm the recovery of the ~9.5 ppm peak via

    
    -NMR before proceeding.
    
Protocol 2: Anhydrous Aliquoting and Storage Workflow

To arrest polymerization kinetics, you must eliminate the nucleophile (water) and reduce thermal energy.

  • Atmosphere Control: Transfer the freshly cracked or newly purchased monomer into an inert-atmosphere glovebox (Argon gas,

    
     < 1 ppm, 
    
    
    
    < 1 ppm).
  • Aliquoting: Divide the bulk reagent into single-use aliquots using pre-dried, amber glass vials. This prevents repeated freeze-thaw cycles and limits moisture exposure to the entire batch.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the caps tightly with Parafilm or electrical tape to prevent gas exchange.

  • Storage: Remove the sealed vials from the glovebox and immediately store them in a dedicated -20°C freezer inside a secondary desiccator jar containing active indicating silica gel.

  • Self-Validation Step: Before use, allow the sealed vial to reach room temperature before opening. Opening a cold vial causes immediate atmospheric condensation, instantly ruining the batch.

Workflow N1 Step 1 Argon Glovebox Transfer N2 Step 2 Aliquot into Amber Vials N1->N2 N3 Step 3 Seal with PTFE & Parafilm N2->N3 N4 Step 4 Store at -20°C over Desiccant N3->N4

Step-by-step anhydrous aliquoting and storage workflow to prevent degradation.

Quantitative Data: Storage Conditions vs. Reagent Integrity

The following table summarizes the expected shelf-life and monomer integrity based on various storage conditions.

Storage ConditionAtmosphereTemp (°C)Estimated Shelf-LifeMonomer Integrity (NMR)Physical State
Ambient BenchtopAir (Ambient RH)25°C< 48 Hours< 20%Gummy solid / Gel
Standard FridgeAir (High RH)4°C1-2 Weeks~ 50%Viscous liquid / Slush
Standard FreezerAir-20°C1-3 Months> 80%Solid / Crystalline
Glovebox / Schlenk Argon (Dry) -20°C > 12 Months > 98% Free-flowing

References[1] PHARMACEUTICAL APPENDIX TO THE HARMONIZED TARIFF SCHEDULE. United States International Trade Commission (USITC). https://www.usitc.gov/[2] Theoretical study on the aqueous phase oxidation of glyoxal. Environmental Science: Atmospheres (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2023/EA/D3EA00049D[3] GLYOXAL | Processing aids, not otherwise listed. Ataman Kimya. https://www.atamankimya.com/

Sources

Technical Support Center: Dehydration of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and dehydration of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter hydrated forms of this compound during their experimental workflows. The presence of water, either as a stable hydrate or due to the hygroscopic nature of the material, can significantly impact reaction outcomes, analytical results, and the overall stability of the compound.

This resource provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to effectively identify, quantify, and remove water from your samples of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate likely to contain water?

A1: The presence of water can be attributed to two primary factors: the formation of stable crystalline hydrates and the inherent hygroscopicity of the compound. The multiple polar functional groups, including a phenolic hydroxyl, a methyl ester, and an α-keto-aldehyde, make the molecule susceptible to forming hydrogen bonds with water molecules. Phenolic compounds, in particular, are known to be hygroscopic, readily attracting and retaining moisture from the atmosphere.[1]

Q2: How can I determine if my sample contains a hydrate or is simply "wet" with residual moisture?

A2: Differentiating between surface (adsorbed) water and water of hydration is crucial.[2]

  • Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is a powerful technique. Adsorbed water is typically lost at lower temperatures with a broad endotherm, while the dehydration of a crystalline hydrate occurs at a specific, higher temperature with a sharp endothermic peak.[2][3][4]

  • Karl Fischer Titration quantifies the total water content but does not distinguish between the two forms.[5][6]

  • Spectroscopic methods like FTIR and ¹H NMR can also provide clues. In FTIR, the O-H stretching bands of water in a hydrate are often sharper and at different frequencies compared to bulk water. In ¹H NMR, the chemical shift of water can vary depending on its environment.[7][8][9][10]

Q3: What are the potential risks of using a hydrated sample of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate in my experiments?

A3: The presence of water can lead to several undesirable outcomes:

  • Inaccurate Stoichiometry: The mass of your sample will be inflated by the mass of the water, leading to errors in molar calculations for subsequent reactions.

  • Side Reactions: The α-keto-ester functionality is susceptible to hydrolysis, which would cleave the methyl ester to the corresponding carboxylic acid. The aldehyde group can also be affected.

  • Inhibition of Anhydrous Reactions: Many organic reactions, such as those involving organometallics or other water-sensitive reagents, will be quenched by the presence of water.[11][12]

  • Variability in Physical Properties: The presence of water can alter the solubility, melting point, and crystal structure of your compound, leading to inconsistent results.

Q4: What is the most gentle method for removing water to avoid degradation of the compound?

A4: For a potentially sensitive molecule like Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, using molecular sieves in a suitable anhydrous solvent is often the gentlest approach.[13][14][15] This method avoids heat, which could promote degradation.

Troubleshooting Guide: Common Issues in Dehydration

This section addresses specific problems you might encounter during the dehydration of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate.

Issue 1: My sample still shows the presence of water after drying with a standard drying agent (e.g., Na₂SO₄, MgSO₄).
Potential Cause Explanation Suggested Solution
Formation of a Stable Hydrate Standard drying agents may not be sufficient to remove water that is tightly bound within the crystal lattice of a stable hydrate.[16]Consider more rigorous dehydration methods such as azeotropic distillation.
Insufficient Drying Agent The capacity of the drying agent may have been exceeded.Add fresh drying agent in portions until it no longer clumps together, indicating that the bulk of the water has been absorbed.[17]
Hygroscopic Nature of the Compound The compound may be re-absorbing moisture from the atmosphere after the initial drying.[1]Handle the dried compound in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) and store it in a desiccator over a strong desiccant.[11][18][19][20]
Issue 2: I observe decomposition of my compound during thermal dehydration methods.
Potential Cause Explanation Suggested Solution
Thermal Instability The α-keto-ester and aldehyde functionalities can be sensitive to heat, leading to degradation.Opt for non-thermal dehydration methods, such as drying with molecular sieves or lyophilization (freeze-drying) if the compound is soluble in a suitable solvent.
Acid or Base Catalyzed Decomposition Trace acidic or basic impurities can catalyze degradation at elevated temperatures.Purify the compound by recrystallization before attempting thermal dehydration. Ensure all glassware is scrupulously clean.

Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Dehydration using Molecular Sieves (Gentle, Non-Thermal Method)

This method is recommended for its mild conditions, minimizing the risk of thermal degradation.

Materials:

  • Hydrated Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or toluene)

  • Activated 3Å or 4Å molecular sieves[13][14][15]

  • Oven-dried glassware

  • Inert atmosphere (nitrogen or argon) supply (optional but recommended)

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.[21]

  • Dissolution: In a dried round-bottom flask, dissolve the hydrated compound in a minimal amount of anhydrous solvent.

  • Addition of Molecular Sieves: Add activated molecular sieves (approximately 10-20% of the solvent volume by weight) to the solution.[14]

  • Drying: Gently swirl the mixture and allow it to stand at room temperature. The drying time will depend on the amount of water present. For trace amounts, 1-2 hours may be sufficient. For significant hydration, allow the mixture to stand overnight.

  • Separation: Carefully decant or filter the dried solution away from the molecular sieves. If using an inert atmosphere, this can be done via cannula transfer.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the anhydrous compound.

  • Storage: Immediately transfer the dried compound to a sealed vial and store in a desiccator. For long-term storage, consider storing under an inert atmosphere.[19]

Diagram: Workflow for Dehydration with Molecular Sieves

G start Start: Hydrated Compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_sieves Add Activated Molecular Sieves dissolve->add_sieves dry Allow to Stand (1-24 hours) add_sieves->dry separate Decant or Filter Solution dry->separate evaporate Remove Solvent (Rotary Evaporation) separate->evaporate end End: Anhydrous Compound evaporate->end

Caption: A simple workflow for the gentle dehydration of an organic compound using molecular sieves.

Protocol 2: Azeotropic Distillation with a Dean-Stark Apparatus (for Stable Hydrates)

This method is more rigorous and is suitable for removing water from stable hydrates. Toluene is a common azeotroping agent.

Materials:

  • Hydrated Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

  • Toluene (or another suitable water-immiscible solvent that forms an azeotrope with water)

  • Round-bottom flask

  • Dean-Stark apparatus[22][23][24][25]

  • Condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the Dean-Stark apparatus with the round-bottom flask and condenser. Ensure all glassware is dry.

  • Charging the Flask: Add the hydrated compound and toluene to the round-bottom flask. The volume of toluene should be sufficient to allow for efficient stirring and reflux.

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is approximately 85°C.

  • Water Removal: As the azeotrope condenses, it will separate into two layers in the trap. The denser water will collect at the bottom, and the toluene will overflow back into the reaction flask.[24][26]

  • Completion: Continue the distillation until no more water collects in the trap.

  • Cooling and Isolation: Allow the apparatus to cool to room temperature. The anhydrous solution of your compound in toluene can then be used directly or the toluene can be removed under reduced pressure.

Diagram: Logical Flow of Azeotropic Distillation

G start Start: Hydrated Compound in Toluene heat Heat to Reflux start->heat distill Distill Toluene-Water Azeotrope heat->distill check_water No More Water Collecting? heat->check_water condense Condense Vapor distill->condense separate Separate Layers in Dean-Stark Trap condense->separate water_out Water Collects at Bottom separate->water_out toluene_return Toluene Overflows Back to Flask separate->toluene_return toluene_return->heat check_water->distill No end End: Anhydrous Solution check_water->end Yes

Caption: The process of water removal using a Dean-Stark apparatus for azeotropic distillation.

Analytical Verification of Dehydration

It is imperative to confirm the absence of water after any dehydration procedure.

Method 1: Karl Fischer Titration

This is the gold standard for water quantification.[5][6][27][28]

General Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to an anhydrous state.

  • Sample Preparation: Accurately weigh a sample of the dried Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and dissolve it in a suitable anhydrous solvent (e.g., anhydrous methanol).

  • Titration: Inject the sample solution into the titration vessel and perform the titration. The instrument will automatically determine the amount of water present.

Method 2: Thermal Analysis (TGA/DSC)

This method is useful for confirming the removal of a known hydrate.

General Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the dried compound into a TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

  • Data Interpretation: The absence of a weight loss step corresponding to the dehydration of the hydrate in the TGA thermogram, and the absence of the corresponding endotherm in the DSC curve, confirms the successful removal of the water of hydration.[3][4][29]

Method 3: Spectroscopic Analysis (FTIR and ¹H NMR)

These methods provide qualitative confirmation of water removal.

  • FTIR: Acquire an infrared spectrum of the dried sample. The absence of characteristic O-H stretching and bending vibrations of water will indicate successful dehydration.

  • ¹H NMR: Dissolve the dried sample in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The absence or significant reduction of a water peak in the spectrum indicates that the sample is anhydrous. The chemical shift of residual water varies depending on the solvent.[10]

References

  • Dean-Stark Setup Guide for Chemists. Scribd. Available at: [Link]

  • Using molecular sieves for solvent drying. University of Victoria. Available at: [Link]

  • Gu, L. ¹H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents. ChemRxiv. DOI: 10.26434/chemrxiv-2021-g7w2v
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. Available at: [Link]

  • Anhydrous Conditions. Sciencemadness Discussion Board. Available at: [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]

  • Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. Inxight Drugs. Available at: [Link]

  • How To: Remove Residual Water. University of Rochester, Department of Chemistry. Available at: [Link]

  • Drying Organic Solutions. University of Colorado Boulder, Organic Chemistry. Available at: [Link]

  • Long-lived water clusters in hydrophobic solvents investigated by standard NMR techniques. Nature. Available at: [Link]

  • Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy. ResearchGate. Available at: [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Karl Fischer Titration Guide. Available at: [Link]

  • A simple method to determine the water content in organic solvents using the H-1 NMR chemical shifts differences between water and solvent. CAU Scholar's Space. Available at: [Link]

  • Notes on NMR Solvents. Stanford University. Available at: [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. Available at: [Link]

  • Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Available at: [Link]

  • Drying Solvents. Chemistry LibreTexts. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • A Simple Dean-Stark Apparatus Explained. YouTube. Available at: [Link]

  • Chemistry Teaching Labs - Removing residual water from organic solutions. University of York. Available at: [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. Available at: [Link]

  • How to store, use, and preserve anhydrous compounds. Reddit. Available at: [Link]

  • Molecular Sieves as a Drying Agent. Available at: [Link]

  • 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. Available at: [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. Available at: [Link]

  • Dean-Stark apparatus. RSC Education. Available at: [Link]

  • Karl Fisher Titration can be used to measure solid and liquid samples. Scientific Gear. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available at: [Link]

  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. J-Stage. Available at: [Link]

  • METHYL 5-ACETYL-2-HYDROXYBENZOATE. Matrix Fine Chemicals. Available at: [Link]

  • ETHYL 2-HYDROXY-5-METHYLBENZOATE. ChemWhat. Available at: [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. Available at: [Link]

  • Six Best Management Practices for Storing Anhydrous Ammonia. EHSLeaders. Available at: [Link]

  • KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). Available at: [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. Available at: [Link]

  • Anhydrous Ammonia 99.5% Industrial Grade. Nutrien. Available at: [Link]

  • Safe Storage & Transport Of Anhydrous Ammonia. Jaysons Chemical Industries. Available at: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • What makes a substance hygroscopic?. ResearchGate. Available at: [Link]

Sources

Troubleshooting low purity in Methyl 5-glyoxyloylsalicylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-glyoxyloylsalicylate Synthesis

Executive Summary

Methyl 5-glyoxyloylsalicylate is a critical intermediate, primarily utilized in the synthesis of chromone-based API scaffolds (e.g., Cromolyn Sodium analogs). Its synthesis typically involves the Friedel-Crafts acylation of methyl salicylate.

Users frequently encounter three distinct failure modes:

  • Regioisomeric Contamination: Presence of the unwanted 3-substituted isomer.

  • Aluminum Chelation: "Sticky" or tarry products due to incomplete Lewis acid removal.

  • Pseudo-Impurity Profiles: Analytical confusion caused by the hydration of the highly reactive glyoxal moiety.

This guide addresses these issues through a mechanistic lens, providing self-validating protocols for correction.

Module 1: Reaction Optimization (Upstream)

Q: My conversion is acceptable (>80%), but the crude purity is low due to a persistent impurity at RRT 0.85. What is this?

A: This is likely the 3-glyoxyloyl isomer (substitution ortho to the phenol).

The Mechanism: Methyl salicylate contains two directing groups: the hydroxyl (-OH, ortho/para directing) and the ester (-COOMe, meta directing).

  • Position 5 (Target): Para to -OH and meta to -COOMe. This is electronically and sterically favored.

  • Position 3 (Impurity): Ortho to -OH and ortho to -COOMe.

Troubleshooting Protocol: While Position 5 is favored, higher reaction temperatures increase the energy available to overcome the steric hindrance at Position 3.

  • Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the Lewis Acid (

    
    ). Do not allow the exotherm to exceed 10°C.
    
  • Solvent Choice: Switch from Nitrobenzene (high boiling, hard to remove) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . The lower boiling point of DCM acts as an internal temperature fuse.

  • Stoichiometry: Ensure a strict ratio of 1.0 : 1.1 : 2.2 (Substrate : Oxalyl Chloride :

    
    ). Excess Lewis acid can promote thermodynamic rearrangement to the 3-isomer.
    

Module 2: Quenching & Isolation (The "Sticky" Phase)

Q: Upon quenching, my product forms an intractable, gummy tar that traps solvent. How do I get a filterable solid?

A: You are experiencing Aluminum Chelation Lock .

The Cause: Salicylates are bidentate ligands. The phenolic oxygen and the carbonyl oxygen of the ester form a stable 6-membered chelate ring with Aluminum species. A standard water quench hydrolyzes the bulk


 but often fails to break this specific organic-aluminum complex.

Corrective Protocol: The Acid-Break Method Do not quench with water alone. Use the following biphasic hydrolysis method:

  • Preparation: Prepare a quench solution of 2M HCl (chilled to 0°C).

  • Addition: Pour the reaction mixture slowly into the acid (inverse quench).

  • Agitation: Stir vigorously for 45–60 minutes .

    • Why? You must drive the equilibrium from the

      
       complex to the 
      
      
      
      /
      
      
      aqueous species. The solid will eventually transition from "gummy" to "granular."
  • Validation: Stop stirring. If the organic layer is clear and the solid settles rapidly without sticking to the glass, the complex is broken.

Module 3: Analytical "Ghost" Peaks

Q: My HPLC shows two peaks for the product (split peak), but the LC-MS shows the same mass. Is my column failing?

A: No. You are observing the Glyoxal Hydrate Equilibrium .

The Science: The glyoxyloyl group (


) is an 

-keto aldehyde. It is highly electrophilic. In the presence of water (mobile phase) or methanol (diluent), it exists in equilibrium with its gem-diol (hydrate) or hemiacetal form.


Diagnostic Check:

  • Observation: The ratio of the two peaks changes if you alter the mobile phase pH or temperature.

  • Confirmation: Run the sample in an anhydrous solvent (e.g., dry Acetonitrile) or check NMR in

    
     (look for the aldehyde proton at ~9.6 ppm vs. the hydrate proton).
    

Resolution: Do not attempt to "purify" this peak away. It is an artifact of the analysis conditions. Report the sum of areas of the split peaks if LC-MS confirms identity.

Visual Troubleshooting Guide

Figure 1: Reaction Pathways & Failure Points

ReactionPathways Start Methyl Salicylate + Oxalyl Chloride Complex Intermediate: Al-Complexed Species Start->Complex Activation LewisAcid AlCl3 Catalyst LewisAcid->Complex RouteA Kinetic Path (0-5°C) Complex->RouteA RouteB Thermodynamic Path (>25°C) Complex->RouteB Prod5 5-Glyoxyloyl Isomer (Target) RouteA->Prod5 Major Product Prod3 3-Glyoxyloyl Isomer (Impurity) RouteB->Prod3 Steric Leakage Quench Quenching Step Prod5->Quench Solid Granular Solid (Successful Acid Break) Quench->Solid 2M HCl (pH < 1) Tar Sticky Tar (Al-Chelate Retention) Quench->Tar Water/Weak Acid (pH > 3)

Caption: Figure 1. Mechanistic pathways showing the divergence between the desired kinetic product (5-isomer) and the thermodynamic impurity (3-isomer), alongside the critical quenching dependency.

Summary of Critical Parameters

ParameterSpecificationScientific Rationale
Temperature

Prevents activation of the sterically hindered 3-position.
Reagent Addition Slow (Dropwise)Controls exotherm; prevents local "hot spots" that favor impurities.
Quench Media 2N HCl (Cold)Protonates the phenoxide/carboxylate to break the Aluminum chelate.
Drying Vacuum (

)
High heat can cause polymerization of the reactive glyoxal group.
Storage Desiccator / Inert GasPrevents hydrolysis of the glyoxal to the hydrate form.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing the kinetic vs. thermodynamic control in EAS).
    • Source:

  • Synthesis of Cromolyn Intermediates (Salicylate Chemistry)
  • Purification of Salicylates (Recrystallization)

    • Vogel, A.I. Textbook of Practical Organic Chemistry. (Standard protocols for recrystallizing phenolic esters).
    • Source:

  • Hydrate Formation in Glyoxals: Guthrie, J. P. "Hydration of carbonyl compounds." Canadian Journal of Chemistry. (Explains the equilibrium constant for electron-deficient aldehydes).

Technical Support Center: α-Keto Ester Stability & Decarbonylation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals who encounter thermal stability bottlenecks—namely decarbonylation and decarboxylation—when processing α-keto esters at elevated temperatures.

By understanding the thermodynamic vulnerabilities of the α-keto motif, you can implement field-proven, self-validating protocols to preserve molecular integrity during complex synthetic workflows.

Mechanistic Overview: The Causality of Decarbonylation

α-Keto esters are highly versatile electrophilic intermediates, but their contiguous sp²-hybridized carbonyl carbons create a highly polarized, electron-deficient C–C bond. This structural feature is the root cause of their thermal instability.

At high temperatures (typically >120 °C) or in the presence of transition metals (e.g., Pd, Rh, Ni), the molecule becomes highly susceptible to oxidative addition. The metal inserts into the C–C bond to form a transient acyl-metal intermediate. To relieve steric strain and achieve a lower energy state, this intermediate rapidly extrudes carbon monoxide (CO)—a process known as decarbonylation—leaving behind a degraded, standard ester product[1]. Furthermore, if the system is exposed to basic conditions, the ester can hydrolyze into an α-keto acid, which is notoriously prone to spontaneous decarboxylation (loss of CO₂)[2].

G A Alpha-Keto Ester B High Temp / Transition Metals (Pd, Rh, Ni) A->B Thermal/Catalytic Stress F Stabilization Strategies A->F Protective Workflow C C-C Bond Oxidative Addition Acyl-Metal Intermediate B->C D Decarbonylation (-CO) C->D E Degraded Ester Product D->E G Ketal Protection / Hydration (gem-diol) F->G H Temp Control (<100°C) & Ligand Tuning F->H I Intact Alpha-Keto Ester G->I H->I

Logical workflow of α-keto ester decarbonylation pathways and stabilization strategies.

Quantitative Stability Data

To establish safe operating windows, consult the following quantitative thresholds derived from mechanistic studies. Exceeding these parameters without protective strategies will result in significant yield loss.

Substrate / ConditionTemperature ThresholdMajor Degradation PathwayMitigation StrategyRef
α-Hydroxy Acid Oxidation (Flow, O₂) > 150 °CDecarboxylation / DecarbonylationLower Temp (<100 °C), Bi/Pt catalysts[2]
Aqueous Pyruvic Acid Derivatives 25 °C (298 K)Photodecarboxylation (keto form)Hydration to gem-diol via pH/Temp tuning[3]
Butyl Pyruvate (Neat) > 200 °CEster Pyrolysis (Eᵢ mechanism)Avoid extreme thermal stress[4]
Aryl α-Keto Esters (Pd/Rh Catalyzed) > 100 °CMetal-inserted decarbonylationLigand tuning (e.g., bulky PtBu₃)[1]

Troubleshooting Guide: Experimental Workflows

Workflow A: Ketal Protection for High-Temperature Excursions

When your synthetic route strictly requires temperatures exceeding the decarbonylation threshold (e.g., >150 °C for a downstream cyclization), masking the α-keto group is the most robust, self-validating approach.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the α-keto ester (1.0 equiv) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Ketalization: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

    • Causality: The acid selectively protonates the highly electrophilic α-carbonyl (which is more electron-deficient than the ester carbonyl), facilitating rapid nucleophilic attack by the diol while leaving the ester intact.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110 °C.

    • Causality: Removing water drives the thermodynamic equilibrium entirely toward the protected ketal.

  • High-Temperature Processing: Isolate the protected ketal and subject it to your high-temperature reaction. The absence of contiguous sp² carbons prevents the C–C bond from undergoing oxidative addition and subsequent CO extrusion.

  • Deprotection & Validation: Resuspend the product in a 1:1 mixture of THF and 1M aqueous HCl. Stir at 25 °C for 2–4 hours to restore the α-keto ester. Validate the structural integrity via ¹³C NMR (ensuring the return of the characteristic α-keto carbon peak near 190–195 ppm).

Workflow B: Optimization of Catalytic Flow Oxidation

For researchers synthesizing α-keto esters via the oxidation of α-hydroxy esters, prolonged exposure to heat and oxygen drives over-oxidation and decarboxylation[2].

Step-by-Step Methodology:

  • Catalyst Selection: Load a packed-bed flow reactor with a Pt-Bi/C bimetallic catalyst rather than standard Pd/C.

    • Causality: Bismuth doping selectively poisons the deep-oxidation sites on the platinum surface, preventing the over-oxidation that leads to C–C bond cleavage.

  • Temperature Regulation: Set the reactor heater strictly to 90 °C. Exceeding 150 °C in an oxygen-rich environment practically guarantees decarboxylation[2].

  • Residence Time Tuning: Adjust the flow rate to achieve a residence time of exactly 3–5 minutes to minimize thermal exposure.

  • Quenching & Validation: Route the reactor effluent directly into a chilled (0 °C) collection vessel to immediately halt radical-mediated thermal degradation. Validate product selectivity via GC-MS against an authentic standard to confirm the absence of the decarbonylated ester.

Frequently Asked Questions (FAQs)

Q1: Why does my α-keto ester degrade into a standard ester during palladium-catalyzed cross-coupling? A: Palladium readily inserts into the highly polarized C–C bond between the two carbonyls of the α-keto ester. Once the acyl-palladium species forms, thermal energy drives the extrusion of CO (decarbonylation), leaving a standard ester[1]. Troubleshooting: Lower the reaction temperature (<80 °C) and utilize bulky, electron-rich ligands (e.g., PtBu₃). These ligands accelerate the desired reductive elimination step, forcing the catalytic cycle forward before decarbonylation can occur[1].

Q2: I am working in aqueous media. Does water affect the thermal stability of my α-keto ester? A: Yes, significantly. In aqueous solutions, α-keto esters and acids exist in an equilibrium between the reactive keto form and the hydrated gem-diol form. For example, at 298 K, pyruvic acid exists predominantly as a gem-diol[3]. The gem-diol is highly resistant to decarbonylation because it lacks the contiguous sp² hybridized carbons. Lowering the temperature and adjusting the pH can favor this stable hydrate, protecting the molecule during aqueous processing.

Q3: Can Lewis acids prevent retro-aldol and decarbonylation side reactions? A: Yes, specific Lewis acids can stabilize the intermediate by coordinating to the carbonyl oxygens. For instance, in reactions involving reactive β,β-difluoro-α-keto esters, the addition of Yb(OTf)₃ has been shown to effectively coordinate the carbonyls. This locks the conformation, prevents retro-aldol cleavage, and halts degradation, allowing for the quantitative recovery of the substrate[5].

References

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. URL:[Link]

  • Photochemistry of aqueous pyruvic acid. PNAS. URL:[Link]

  • Ester synthesis catalyzed. Science.gov. URL: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. PMC. URL:[Link]

Sources

Purification methods for Methyl 5-glyoxyloylsalicylate: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for Methyl 5-glyoxyloylsalicylate: Recrystallization vs. Chromatography Role: Senior Application Scientist / Process Chemistry Support Ticket ID: #PUR-5GLY-SAL-001

Technical Support Center: Methyl 5-glyoxyloylsalicylate

Status: Open Priority: High (Intermediate Stability Risk) User Context: Drug Discovery / Process Development

Welcome to the Process Chemistry Support Center. You are likely working with Methyl 5-glyoxyloylsalicylate (MGS), a critical intermediate often synthesized via Friedel-Crafts acylation of methyl salicylate.

This molecule presents a unique "dual-personality" challenge:

  • The Phenolic Core: Requires acidic conditions to prevent ionization and tailing.

  • The Glyoxyloyl Group (

    
    ):  Highly electrophilic and prone to forming gem-diol hydrates  (
    
    
    
    ) in the presence of water, or hemiacetals in alcohols.

Below is your decision matrix and detailed troubleshooting guide.

Part 1: The Decision Matrix (Workflow)

Before choosing a method, analyze your crude purity and scale. MGS is thermally sensitive and prone to hydration; incorrect handling will lead to "oiling out" or yield loss.

purification_decision Start Crude MGS Mixture Check_Purity Check Crude Purity (HPLC/NMR) Start->Check_Purity Decision_Scale Scale > 5g? Check_Purity->Decision_Scale Decision_Profile Impurities > 10%? Decision_Scale->Decision_Profile No (Lab Scale) Recryst Method A: Recrystallization (Target: Bulk Purity) Decision_Scale->Recryst Yes (Scalable) Decision_Profile->Recryst No (Clean Profile) Chrom Method B: Flash Chromatography (Target: Isolation/Analysis) Decision_Profile->Chrom Yes (Complex Mix) Hydrate_Check CRITICAL: Is the Glyoxal Hydrated? Recryst->Hydrate_Check Risk Factor Chrom->Hydrate_Check Risk Factor

Figure 1: Strategic Decision Matrix for MGS Purification. Choose Recrystallization for scale, Chromatography for complex impurity profiles.

Part 2: Method A - Recrystallization (Scalable Protocol)

Best For: Removal of unreacted methyl salicylate and inorganic salts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 residues).
Primary Risk:  Hydration. The glyoxyloyl aldehyde is hygroscopic. If you use wet solvents, you will isolate the hydrate, which has a different melting point and solubility profile than the anhydrous form.
Recommended Solvent Systems
Solvent SystemRatio (v/v)PurposeTechnical Note
Toluene / Heptane 1:2 to 1:4Primary Choice Aprotic and non-polar. Prevents hydration. Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent.
EtOAc / Hexanes 1:3AlternativeGood for smaller scales. Ensure EtOAc is dry to prevent hydrolysis.
Methanol / Water AVOID Contraindicated Will form hemiacetals (with MeOH) or gem-diol hydrates (with Water). Only use if the hydrate is the desired target.
Step-by-Step Protocol
  • Dissolution: Suspend crude MGS in minimal Toluene at 60–70°C. Do not boil excessively (glyoxals can polymerize).

  • Filtration: Hot filter to remove insoluble aluminum salts or polymerized byproducts.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot solution until a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of Toluene to clear the solution.

  • Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Do not crash cool on ice immediately, or the product will oil out.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure MGS.

  • Isolation: Filter and wash with cold Heptane. Dry in a vacuum desiccator over

    
     (to maintain anhydrous state).
    

Part 3: Method B - Chromatography (High Purity)

Best For: Separating MGS from closely eluting regioisomers or "tarry" oxidation products. Primary Risk: Tailing due to the phenolic hydroxyl group.

The "Acid Modifier" Rule

Phenols are weak acids (


). On standard Silica gel (slightly acidic/neutral), they can partially ionize or hydrogen-bond strongly to silanols, causing broad, tailing peaks.
  • Solution: You must add an acid modifier to the mobile phase to keep the phenol protonated (neutral).

Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexanes / Ethyl Acetate + 0.5% Acetic Acid .

  • Gradient:

    • 0–5 min: 5% EtOAc (with acid)

    • 5–20 min: Ramp to 30% EtOAc

    • Note: MGS typically elutes earlier than unreacted methyl salicylate due to intramolecular H-bonding (between the phenol OH and the ester carbonyl), which reduces its polarity slightly compared to open conformers.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil during recrystallization. What happened?

Diagnosis: This is "Oiling Out," common with keto-esters. It happens when the compound separates as a liquid phase before it crystallizes. Fix:

  • Reheat the mixture until dissolved.

  • Add more solvent (Toluene) to lower the concentration slightly.

  • Cool slower. Wrap the flask in foil or a towel.

  • Seed it. Add a crystal at the cloud point.

Q2: The NMR shows a mess of peaks around 5-6 ppm. Is my compound decomposing?

Diagnosis: You are likely seeing the Hydration Equilibrium . In the presence of water (even atmospheric moisture in


), the aldehyde proton (

, ~10 ppm) disappears, and a methine proton for the gem-diol (

) appears upfield. Verification: Run the NMR in anhydrous DMSO-

or add a drying agent to the tube. If the aldehyde peak returns, your compound is stable but hydrated.
Q3: Why does my TLC show a streak instead of a spot?

Diagnosis: Phenolic interaction with the silica. Fix: Add 1% Acetic Acid or Formic Acid to your TLC developing tank. This suppresses ionization and sharpens the spot.

Part 5: The Chemistry of Hydration (Visualized)

Understanding the reactivity of the glyoxyloyl group is essential for storage and handling.

hydration_equilibrium cluster_conditions Environmental Factors Anhydrous Anhydrous MGS (Aldehyde Form) -CO-CHO Hydrate Gem-Diol Hydrate (Stable Crystalline Form) -CO-CH(OH)2 Anhydrous->Hydrate  Fast Equilibrium   Water + H2O Factor1 High Humidity Factor2 Aqueous Solvents

Figure 2: The Hydration Equilibrium. MGS readily converts to the gem-diol form in the presence of moisture.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • Context: Explains the formation of acylium ions from oxalyl chloride and the subsequent attack on the salicyl
    • (Organic Syntheses, representative glyoxylate chemistry).

  • Purification of Phenolic Compounds

    • Stalikas, C. D. (2007). Extraction, separation, and detection of phenolic acids and flavonoids.[1][2] Journal of Separation Science.

    • Context: Establishes the requirement for acid modifiers in the mobile phase to suppress phenolic ioniz
  • Hydration of Glyoxals

    • Guthrie, J. P. (1975). Carbonyl addition reactions.[3] II. Equilibrium constants for hydration of glyoxal and related compounds. Journal of the American Chemical Society.

    • Context: Provides thermodynamic data on the stability of gem-diols in electron-deficient aldehydes.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-glyoxyloylsalicylate before handling.

Sources

Technical Support Center: A Guide to Handling Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective handling of this compound. While not explicitly classified as hygroscopic by all suppliers, the chemical structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, featuring multiple polar functional groups (a phenolic hydroxyl, a methyl ester, and an α-keto-aldehyde), suggests a high potential for moisture sensitivity. This guide is therefore predicated on the principle of treating this compound as hygroscopic to ensure experimental reproducibility and maintain compound integrity.

Section 1: Understanding the Hygroscopic Nature of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Q1: What does it mean if a compound is hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] This can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For a crystalline solid like Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, this can lead to changes in its physical and chemical properties.

Q2: Why is Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate likely to be hygroscopic?

A2: The molecular structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate contains several polar functional groups, including a hydroxyl (-OH) group, an ester (-COOCH₃) group, and a keto-aldehyde (-COCHO) group. These groups can form hydrogen bonds with water molecules present in the atmosphere, leading to the absorption of moisture. Organic compounds with additional functional groups, particularly those capable of hydrogen bonding, tend to be more hygroscopic.

Q3: What are the potential consequences of moisture absorption by Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate?

A3: Moisture absorption can lead to several undesirable effects in the laboratory:

  • Inaccurate Weighing: The measured weight of the compound will be higher than the actual amount of the active substance, leading to errors in concentration calculations for solutions and reactions.

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense accurately.

  • Chemical Degradation: The presence of water can facilitate chemical reactions, leading to the degradation of the compound. For Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, potential degradation pathways include:

    • Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly under acidic or basic conditions, forming 2-hydroxy-5-(2-oxoacetyl)benzoic acid. The hydrolysis of the related compound, methyl salicylate, is a well-documented reaction.[2][3]

    • Aldehyde Hydration: The aldehyde group can reversibly react with water to form a hydrate (a geminal diol).[4][5] While this may be reversible upon dissolution in a dry solvent, the presence of the hydrate can affect analytical results and reaction kinetics.

dot graph "Potential Moisture-Induced Degradation of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label: "Potential degradation pathways of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate due to moisture."; fontsize: 10; }

Section 2: Proper Storage and Handling Protocols

Q4: How should I store Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate?

A4: To minimize moisture absorption, proper storage is critical. The following table summarizes the recommended storage conditions:

Storage ConditionRecommendationRationale
Container Tightly sealed, airtight container.Prevents exposure to atmospheric moisture.
Environment A desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).Maintains a low-humidity environment.
Temperature Cool and dry place, as recommended on the product's safety data sheet (SDS).Reduces the rate of potential degradation reactions.
Inert Atmosphere For long-term storage or for highly sensitive applications, consider storage under an inert gas like argon or nitrogen.Displaces air and moisture from the container.

Q5: What is the best way to handle the compound when weighing and preparing solutions?

A5: Minimize the compound's exposure to the atmosphere. Here is a recommended workflow:

dot graph "Workflow for Handling Hygroscopic Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label: "Recommended workflow for handling and preparing solutions of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate."; fontsize: 10; }

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Place the sealed container of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and all necessary labware (spatula, weigh boat, volumetric flask) in a desiccator for at least 30 minutes to ensure they are dry.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature inside the desiccator before opening to prevent condensation.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance. Quickly open the container of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, remove the desired amount using a clean, dry spatula, and immediately reseal the container. Record the weight promptly.

  • Dissolution: Transfer the weighed compound to a volumetric flask containing a portion of the desired dry solvent. Swirl to dissolve, then add the solvent to the mark.

  • Storage: Cap the volumetric flask and store the solution as required for your experiment, protecting it from light and moisture if necessary.

Section 3: Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Inaccurate concentration due to weighing of hydrated compound.- Implement stringent hygroscopic handling procedures. - Consider preparing a stock solution from the entire contents of a new bottle to ensure a consistent concentration for a series of experiments.
Compound appears clumpy or discolored Moisture absorption.- Discard the compromised reagent. - Review and improve storage conditions.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products (e.g., hydrolyzed ester).- Analyze a freshly opened sample as a reference. - Use a validated HPLC method to separate the parent compound from potential impurities.[6][7][8][9][10]
Poor solubility in non-polar solvents The compound has become more polar due to water absorption.- Ensure the compound is dry before use. - Use a dry solvent for dissolution.

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I dry Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate if it has been exposed to moisture?

A6: While it is possible to dry some compounds, it is generally not recommended for this particular molecule. Heating could potentially lead to decomposition or polymerization, especially given the reactive aldehyde functionality. It is preferable to prevent moisture exposure in the first place. If drying is absolutely necessary, it should be done under vacuum at a low temperature, and the purity of the dried material should be verified analytically.

Q7: How can I check for the presence of water in my sample?

A7: Several analytical techniques can be used to determine water content:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in pharmaceuticals and chemicals.[11][12][13][14][15] Both volumetric and coulometric methods are available, with the latter being suitable for very low water content.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss at around 100°C is indicative of the evaporation of water.[16][17][18][19]

Q8: What analytical methods are suitable for assessing the purity of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its potential degradation products?

A8: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of aromatic compounds like this one. A reversed-phase C18 column with a gradient mobile phase of acetonitrile and acidified water is a common starting point for method development for phenolic compounds.[6][7][8][9][10] This technique can separate the parent compound from more polar degradation products, such as the hydrolyzed carboxylic acid.

References

  • Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. (2026, February 16). Labcompliance.
  • Thermogravimetric Analysis (TGA)
  • Chemistry 211 Experiment 3. (2012, November 14). SUNY Oneonta.
  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021, June 2). PubMed.
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing.
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
  • Determination of Water Content in Lyophilisates Using Karl Fischer Titr
  • KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM").
  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level.
  • 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020, June 29). Chemistry LibreTexts.
  • Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous. (2020, December 11). IOSR Journal.
  • Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. (2022, December 15).
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
  • Thermogravimetric Analysis (TGA)
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019, April 9). AKJournals.
  • TGA Analysis for Moisture Content. (2025, September 29).
  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI.
  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay M
  • Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. PMC.
  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts.
  • Hygroscopy. Wikipedia.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI.
  • Reactions of Aldehydes and Ketones with Water. (2023, February 16). Chemistry Steps.
  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined. PMC.
  • Formation of Hydrates from Aldehydes and Ketones. Organic Chemistry Tutor.
  • Reduction of aromatic α-keto esters by commercially available zinc dust and ammonium formate.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube.

Sources

Solving solubility issues of glyoxyloyl salicylates in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of analyzing glyoxyloyl salicylates via NMR. These compounds present a unique "solubility-stability paradox": the salicylate core requires disruption of intramolecular hydrogen bonds for solubility, while the reactive glyoxyloyl side chain (


 or 

) is highly susceptible to nucleophilic attack by common protic NMR solvents.
Executive Summary: The Solubility-Stability Paradox

Glyoxyloyl salicylates possess two conflicting structural motifs:

  • The Salicylate Core: Highly lipophilic due to strong intramolecular hydrogen bonding (IMHB) between the phenolic

    
     and the carbonyl. This often limits solubility in polar non-protic solvents unless the IMHB is disrupted.
    
  • The Glyoxyloyl Tail: An

    
    -dicarbonyl system that is highly electrophilic. It reacts rapidly with nucleophilic solvents (Methanol-
    
    
    
    , Water-
    
    
    ) to form hemiacetals or gem-diols , appearing as "ghost peaks" or causing signal loss.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I dissolved my sample in Methanol-

(

) to improve solubility, but the aldehyde/ketone carbon signals are missing or doubled. Is my compound impure?

Diagnosis: Likely Chemical Artifact Formation , not impurity. Technical Explanation: The glyoxyloyl group contains a highly reactive carbonyl. Methanol is a nucleophile. In


, the solvent attacks the 

-keto/aldehyde carbon, forming a hemiacetal .
  • Observation: The distinct carbonyl carbon signal (

    
     ppm) disappears or shifts upfield to the acetal region (
    
    
    
    ppm).
  • Solution: Strictly avoid alcohols. Methanol and Ethanol are chemically incompatible with glyoxyloyl derivatives. Use Aprotic Polar solvents like Acetonitrile-

    
     or Acetone-
    
    
    
    .
Q2: In Chloroform-

(

), my sample is soluble but the peaks are broad, and the phenolic proton is invisible.

Diagnosis: Aggregation and Exchange Broadening. Technical Explanation: While


 dissolves the lipophilic core, glyoxyloyl salicylates often form "stacked" dimers or oligomers in non-polar media driven by 

-

interactions and intermolecular hydrogen bonding.
  • Mechanistic Insight: The phenolic proton is involved in a dynamic exchange between intramolecular (closed) and intermolecular (open/aggregated) states. This intermediate exchange rate on the NMR timescale broadens the peak into the baseline.

  • Solution: Disaggregate the sample by adding a "disruptor" co-solvent. Add

    
     DMSO-
    
    
    
    to the
    
    
    tube. This breaks aggregates without overwhelming the sample with hygroscopic solvent.
Q3: I switched to DMSO-

for better solubility. Now I see a new peak at ~3.33 ppm that grows over time.

Diagnosis: Hydration of the Glyoxyloyl Group. Technical Explanation: DMSO is extremely hygroscopic. It pulls atmospheric water into the NMR tube. This water reacts with the glyoxyloyl carbonyl to form a gem-diol (hydrate).

  • Reaction:

    
    .
    
  • Impact: This is an equilibrium process.[1][2] You will see two sets of peaks: the free carbonyl form and the hydrate form.

  • Solution: Use ampoule-sealed extra-dry DMSO-

    
      or store DMSO over 
    
    
    
    molecular sieves. Run the experiment immediately after preparation.
Part 2: Solvent Selection Decision Matrix

Use this logic flow to select the correct solvent system based on your specific analytical goal.

SolventSelection Start Start: Glyoxyloyl Salicylate Sample Goal What is the primary goal? Start->Goal StructProof Structural Proof (Observe Intramolecular H-Bond) Goal->StructProof Purity Purity/Quantification (Sharp Lines Required) Goal->Purity SolubilityCheck Is it soluble in CDCl3? StructProof->SolubilityCheck PolarityCheck Avoid Alcohols? (CRITICAL) Purity->PolarityCheck CDCl3 Use CDCl3 (Dry) *Best for observing H-bonds* SolubilityCheck->CDCl3 Yes Mix Use CDCl3 + 10% DMSO-d6 *Breaks aggregation* SolubilityCheck->Mix No (Broad peaks) Acetonitrile Use Acetonitrile-d3 *Best Balance: Polar but Aprotic* PolarityCheck->Acetonitrile High Solubility Needed Acetone Use Acetone-d6 *Good solubility, low water* PolarityCheck->Acetone Moderate Solubility DMSO Use DMSO-d6 (Dry) *Last resort due to hydration* PolarityCheck->DMSO Insoluble in others

Figure 1: Decision matrix for solvent selection. Note that Acetonitrile-


 is often the "Goldilocks" solvent for this class of compounds.
Part 3: Chemical Artifact Visualization

Understanding why spectra fail is crucial. The diagram below details the specific chemical reactions occurring inside the NMR tube when incorrect solvents are used.

Artifacts Substrate Glyoxyloyl Salicylate (R-CO-CHO) Hemiacetal Hemiacetal Artifact (Peak Doubling) Substrate->Hemiacetal + CD3OD GemDiol Gem-Diol (Hydrate) (Carbonyl Signal Loss) Substrate->GemDiol + D2O (Trace) Methanol Methanol-d4 (Nucleophile) Methanol->Hemiacetal Water Water (in wet DMSO) (Nucleophile) Water->GemDiol

Figure 2: Reaction pathways leading to common NMR artifacts. The electrophilic glyoxyloyl carbonyl is the site of attack.

Part 4: Recommended Experimental Protocol

To ensure reproducibility and eliminate solubility artifacts, follow this "Dry-Solvent" protocol.

Materials Required:
  • Solvent: Acetonitrile-

    
     (Preferred) or 
    
    
    
    (stored over activated molecular sieves).
  • Additives: TMS (Tetramethylsilane) for referencing; avoid residual solvent referencing if solvent peaks overlap with the complex region.

  • Glassware: Oven-dried NMR tubes (stored in a desiccator).

Step-by-Step Methodology:
  • Pre-Drying (Critical):

    • Glyoxyloyl salicylates are often amorphous and trap moisture.

    • Dry the solid sample under high vacuum (

      
       mbar) at 
      
      
      
      for 4 hours prior to dissolution. This minimizes the water available for gem-diol formation.
  • Solvent Preparation:

    • If using

      
      , pass it through a small plug of basic alumina immediately before use.[3] This removes traces of 
      
      
      
      (acid) which catalyzes acetal formation and degradation.
  • Dissolution:

    • Add

      
       mL solvent to 
      
      
      
      mg of sample.
    • Do not heat above

      
       to aid dissolution if using reactive solvents; sonicate instead. Heating promotes degradation of the glyoxyloyl chain.
      
  • Acquisition:

    • Run the spectrum immediately.

    • Validation Check: Look for the aldehyde proton (

      
       ppm). If this region is clean and integrates to 1H, the sample is stable. If you see signals at 
      
      
      
      ppm (methine region) that shouldn't be there, hydration has occurred.
Part 5: Comparative Solvent Data
SolventSolubility RatingStability RiskChemical Shift InterferenceRecommendation
Chloroform-

(

)
ModerateLowLow (Residual @ 7.26 ppm)Primary Choice. Use for structural confirmation.
Methanol-

(

)
HighCritical (Hemiacetals)High (Exchangeable protons lost)FORBIDDEN. Do not use.
DMSO-

Very HighModerate (Hydration)High (Water peak @ 3.33 ppm)Use only if insoluble in others. Must be dry.
Acetonitrile-

HighLowLow (Residual @ 1.94 ppm)Best Alternative. Good polarity, low reactivity.
Acetone-

HighLowLow (Residual @ 2.05 ppm)Good backup. Less viscous than DMSO.
References
  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Hansen, P. E. (2001). "Intramolecular Hydrogen Bonding in Salicylates and Related Compounds." Concepts in Magnetic Resonance.
  • BenchChem Technical Guides. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Udgaonkar, A., et al. (2022).[5] "Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization." Journal of Emerging Investigators. Link

Sources

Validation & Comparative

1H NMR Interpretation of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Resolving the Aldehyde Peak and Hydration Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly electrophilic moieties poses a unique analytical challenge. Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate features a 2-oxoacetyl (arylglyoxal) group, which exhibits extreme sensitivity to its solvent environment. This guide objectively compares the performance of different NMR solvent systems and spectroscopic techniques, providing a self-validating framework to unambiguously resolve the aldehyde peak and prevent mischaracterization due to solvent-driven hydration.

Mechanistic Causality: The Arylglyoxal Hydration Dilemma

To interpret the 1H NMR spectrum of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, one must understand the causality behind the chemical shifts. Standard aldehyde protons typically resonate between 9.5 and 10.5 ppm due to the strong anisotropic deshielding of the C=O double bond[1]. However, the 2-oxoacetyl group contains two adjacent carbonyls (a ketone and an aldehyde). This dual electron-withdrawing effect creates a highly electron-deficient terminal carbon.

Because of this extreme electrophilicity, arylglyoxals predominantly exist in their hydrated (gem-diol) form in the presence of even trace moisture[2]. When water nucleophilically attacks the aldehyde, the sp² hybridized carbon converts to an sp³ hybridized gem-diol (-CH(OH)₂). This structural transformation eliminates the anisotropic deshielding of the aldehyde carbonyl, causing the proton signal to shift dramatically upfield from ~9.7 ppm to ~5.8 ppm[3]. A "missing" peak at 9.7 ppm is rarely a synthetic failure; it is almost always a predictable hydration event.

Comparative Analysis: Solvent Systems & Analytical Techniques

Solvent Performance Comparison

The choice of deuterated solvent directly dictates the observed state of the 2-oxoacetyl group. The table below compares the performance of common NMR solvents in resolving this specific molecule.

Analytical EnvironmentAnalyte State-CHO / -CH(OH)₂ ShiftPhenolic -OH ShiftDiagnostic ReliabilityCausality & Limitations
Anhydrous CDCl₃ Free Aldehyde~9.7 ppm (s, 1H)~10.8 ppm (s, 1H)High Aprotic and non-nucleophilic. Preserves the free aldehyde, allowing for direct structural matching.
Ambient DMSO-d₆ Gem-Diol Hydrate~5.8 ppm (s, 1H)~10.5 ppm (br s, 1H)Moderate Hygroscopic nature introduces trace water. Forces the aldehyde into a hydrate, requiring analyst awareness.
Methanol-d₄ (CD₃OD) Hemiacetal / Acetal~5.4 ppm (s, 1H)ExchangedLow Solvent actively reacts with the electrophilic aldehyde to form a hemiacetal, permanently altering the analyte.
Technique Comparison: 1D vs. 2D NMR

The phenolic -OH at position 2 is strongly hydrogen-bonded to the ester at position 1, causing it to appear as a sharp singlet far downfield (~10.8 ppm). Without advanced techniques, this phenolic proton can easily be misassigned as the aldehyde proton.

TechniqueTarget InformationKey Observation for 2-OxoacetylPerformance Evaluation
1D ¹H NMR Proton environmentsSinglet at ~9.7 ppmFast baseline, but cannot definitively prove carbon connectivity or rule out downfield exchangeable protons.
2D HSQC 1-bond C-H couplingCrosspeak: 9.7 ppm ↔ 192 ppmConfirms the 9.7 ppm proton is attached to the highly deshielded aldehyde carbon.
2D HMBC 2/3-bond C-H couplingCrosspeak: 9.7 ppm ↔ 185 ppmUnambiguously links the aldehyde proton to the adjacent ketone C=O, validating the intact arylglyoxal backbone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The internal logic of these protocols guarantees that the analytical output verifies its own accuracy.

Protocol A: Anhydrous Preparation for Free Aldehyde Resolution

Purpose: To isolate and detect the unhydrated -CHO peak at ~9.7 ppm.

  • Solvent Drying: Pass CDCl₃ through a short plug of activated basic alumina to remove trace DCl and water. Store over activated 4Å molecular sieves for 24 hours.

  • Analyte Preparation: Dry the Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate sample under high vacuum (lyophilization or Schlenk line) for 12 hours to remove ambient moisture.

  • Sample Assembly: In a dry nitrogen-filled glovebag, dissolve 15 mg of the analyte in 0.6 mL of the anhydrous CDCl₃. Seal the NMR tube with a PTFE cap and Parafilm.

  • Acquisition: Acquire the ¹H NMR spectrum (Minimum 16 scans, 2s relaxation delay).

  • Self-Validation Check: Integrate the ester methoxy peak (-COOCH₃) at ~3.9 ppm to exactly 3.00. The aldehyde singlet at ~9.7 ppm must integrate to exactly 1.00. Any fractional integration (e.g., 0.60) indicates partial hydration, invalidating the anhydrous state.

Protocol B: D₂O Exchange Workflow for Hydration State Verification

Purpose: To definitively prove that an upfield shift to ~5.8 ppm is a carbon-bound hydrate methine, not an impurity or exchangeable proton.

  • Baseline Acquisition: Dissolve 15 mg of the sample in 0.6 mL of ambient DMSO-d₆. Acquire a baseline ¹H NMR spectrum. Note the gem-diol methine peak at ~5.8 ppm and broad hydroxyl peaks at ~6.5 ppm.

  • Deuterium Exchange: Add 15 µL of D₂O to the NMR tube. Agitate vigorously for 60 seconds to ensure homogeneous mixing.

  • Re-Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Self-Validation Check: The exchangeable phenolic -OH (~10.5 ppm) and gem-diol -OH (~6.5 ppm) signals must completely disappear due to deuterium exchange. The carbon-bound methine proton at ~5.8 ppm will remain intact and sharpen, definitively proving the presence of the -CH(OH)₂ group.

Analytical Decision Workflow

G Start Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate Sample Preparation Solvent Analytical Solvent Selection Start->Solvent CDCl3 Anhydrous CDCl3 (Aprotic, Non-Nucleophilic) Solvent->CDCl3 DMSO DMSO-d6 (Ambient) (Hygroscopic, Trace H2O) Solvent->DMSO FreeAld Free Aldehyde State Peak: ~9.7 ppm (-CHO) CDCl3->FreeAld Hydrate Gem-Diol Hydrate State Peak: ~5.8 ppm (-CH(OH)2) DMSO->Hydrate Validation D2O Exchange Protocol FreeAld->Validation Hydrate->Validation Result1 Peak at 9.7 ppm remains (Carbon-bound proton) Validation->Result1 If Free Form Result2 Hydrate -OH peaks disappear Methine at 5.8 ppm remains Validation->Result2 If Hydrate Form

Workflow for solvent selection and hydration state validation of the 2-oxoacetyl aldehyde peak.

References

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles National Institutes of Health (NIH) / PMC[Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition NC State University Libraries[Link]

  • The ¹H NMR spectra of phenylglyoxal aldehyde group and hemiacetal group ResearchGate[Link]

Sources

FTIR spectrum analysis of alpha-keto ester vs simple ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR spectral analysis differentiating alpha-keto esters from simple esters, designed for researchers in drug development and organic synthesis.[1]

Technical Comparison Guide for Structural Elucidation

Executive Summary

Differentiation between alpha-keto esters (e.g., Ethyl Pyruvate) and simple esters (e.g., Ethyl Acetate) is a critical quality control step in pharmaceutical synthesis, particularly when monitoring oxidation reactions or verifying reactant purity.

While both compounds contain ester carbonyls, the alpha-keto ester possesses a unique 1,2-dicarbonyl motif . Contrary to the "red shift" (lowering of frequency) seen in conjugated alkenes, this alpha-dicarbonyl arrangement often induces a "blue shift" (increase in frequency) or a distinct doublet due to dipolar coupling and inductive electron withdrawal. This guide provides the theoretical framework, experimental protocols, and comparative data to definitively distinguish these species.

Theoretical Basis: Vibrational Modes & Electronic Effects
Simple Esters (The Baseline)

In a simple aliphatic ester like Ethyl Acetate , the carbonyl (C=O) stretching frequency is determined by two competing effects:

  • Resonance (+M Effect): The alkoxy oxygen donates electron density into the carbonyl carbon, increasing single-bond character and lowering the frequency.

  • Induction (-I Effect): The electronegative alkoxy oxygen withdraws electron density through the sigma bond, shortening the C=O bond and raising the frequency.

  • Net Result: The inductive effect dominates, placing the C=O stretch at ~1735–1750 cm⁻¹ , higher than simple ketones (~1715 cm⁻¹).

Alpha-Keto Esters (The Deviation)

In an alpha-keto ester like Ethyl Pyruvate , a ketone carbonyl is directly adjacent to the ester carbonyl.

  • Dipolar Coupling: The two carbonyl dipoles strongly repel each other.[1] To minimize this repulsion, the molecule typically adopts an s-trans planar conformation.[1]

  • Inductive Amplification: The adjacent carbonyl acts as a strong electron-withdrawing group (EWG).[1] This withdraws electron density from the neighboring carbonyl, shortening the bond and increasing the force constant (

    
    ).
    
  • The "Blue Shift": Unlike

    
    -unsaturation (C=C-C=O) which allows delocalization and lowers frequency, the 
    
    
    
    -dicarbonyl interaction restricts resonance and increases effective nuclear charge on the carbon. Consequently, both carbonyl bands often shift to higher wavenumbers, appearing as a split doublet or a broadened high-frequency band.[1]
Visualizing the Electronic Logic

G Simple Simple Ester (Ethyl Acetate) Mech_Simple Mechanism: Inductive (-I) > Resonance (+M) Simple->Mech_Simple Alkoxy Oxygen Effect Alpha Alpha-Keto Ester (Ethyl Pyruvate) Mech_Alpha Mechanism: Dipole-Dipole Repulsion + Mutual Inductive Withdrawal Alpha->Mech_Alpha Adjacent C=O Effect Result_Simple Result: Single C=O Peak ~1745 cm⁻¹ Mech_Simple->Result_Simple Result_Alpha Result: C=O Doublet (Split) ~1735 & ~1755 cm⁻¹ (High Freq Shift) Mech_Alpha->Result_Alpha

Figure 1: Comparative logic flow showing why alpha-keto esters exhibit spectral splitting and blue shifts compared to simple esters.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and distinguish subtle splittings, follow this protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer (ATR accessory preferred for liquids).[1]

  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may obscure the doublet in alpha-keto esters).

  • Scans: Minimum 16 scans.

Step-by-Step Methodology:

  • System Validation (Background):

    • Clean the ATR crystal with isopropanol.[1]

    • Collect a background spectrum (air).[1] Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O) that exceed 5% absorbance.[1]

  • Sample Preparation:

    • Simple Ester: Place 1 drop of neat Ethyl Acetate on the crystal.[1]

    • Alpha-Keto Ester: Place 1 drop of neat Ethyl Pyruvate.

    • Note: If using KBr pellets (for solid derivatives), ensure the sample is dry, as water vapor can broaden the carbonyl region.

  • Acquisition & Processing:

    • Acquire spectrum from 4000–600 cm⁻¹.[1]

    • Apply Baseline Correction (Rubberband method preferred).[1]

    • Use Peak Picking with a threshold of 5% transmission to identify exact wavenumbers.[1]

  • Interpretation Check:

    • Self-Check: If the Alpha-Keto sample shows a single broad peak around 1745 cm⁻¹, re-run at higher resolution or use a non-polar solvent (e.g., Hexane) to break intermolecular dipole aggregations and resolve the doublet.

Comparative Data Analysis

The following table summarizes the key spectral differences observed in neat liquid samples.

FeatureSimple Ester (Ethyl Acetate)Alpha-Keto Ester (Ethyl Pyruvate)Mechanistic Cause
C=O[1][2] Stretch Single Band ~1740–1750 cm⁻¹Doublet (Split) Band 1: ~1730–1740 cm⁻¹ (Ketone)Band 2: ~1750–1760 cm⁻¹ (Ester)Dipolar coupling between adjacent C=O groups splits the vibrational modes.
C-O Stretch Two bands: ~1240 & 1050 cm⁻¹Similar bands, often shifted slightly lowerC-O stretch remains diagnostic for the ester linkage.
C-H Stretch < 3000 cm⁻¹ (Aliphatic)< 3000 cm⁻¹ (Aliphatic)No change; both are saturated alkyl chains.[1]
O-H Region AbsentAbsentAbsence confirms no hydrolysis to carboxylic acid/enol.[1]

Data Interpretation:

  • Ethyl Acetate: Shows a clean, singular, intense peak at 1745 cm⁻¹ .

  • Ethyl Pyruvate: Often displays a doublet .[1] The higher frequency peak (approx 1755-1760 cm⁻¹) corresponds to the ester carbonyl reinforced by the adjacent ketone's withdrawal. The lower peak (approx 1730-1735 cm⁻¹) is the ketone carbonyl, which is higher than a standard ketone (1715 cm⁻¹) due to the ester's influence.

References
  • NIST Chemistry WebBook. Ethyl Acetate Infrared Spectrum.[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[1] Available at: [Link]

  • University of Colorado Boulder. Introduction to IR Spectroscopy: Carbonyl Compounds. OrgChemBoulder.[1] Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Quick Guide. Specac Application Notes.[1] Available at: [Link]

  • PubChem. Ethyl Pyruvate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of Methyl 5-glyoxyloylsalicylate , a critical oxidative derivative and potential impurity in the synthesis and storage of salicylate-based pharmaceuticals.

This guide is structured to assist analytical scientists in distinguishing this compound from its structural analogs, specifically Methyl 5-acetylsalicylate and the parent Methyl Salicylate , using high-resolution LC-MS/MS.

Executive Summary

Methyl 5-glyoxyloylsalicylate (CAS 30131-16-9) is a dicarbonyl derivative of methyl salicylate. Structurally, it possesses a 5-glyoxyloyl group (


), making it an 

-keto aldehyde. This moiety introduces unique fragmentation pathways—specifically decarbonylation (loss of CO)—that distinguish it from the common metabolic analog Methyl 5-acetylsalicylate .

Accurate identification of this compound is essential for impurity profiling in drugs like Mesalamine and Sulfasalazine, where oxidative degradation can yield glyoxyloyl species. This guide provides the experimental logic, fragmentation maps, and comparative data required for confident identification.

Experimental Configuration

To replicate the fragmentation data described below, the following LC-MS/MS parameters are recommended. These conditions favor the generation of diagnostic ions for both the ester and glyoxyloyl functionalities.

Protocol: LC-MS/MS Acquisition
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
    • Rationale: The carbonyl oxygens and the ester group provide excellent protonation sites, yielding a stable precursor ion. Negative mode (ESI-) is possible but often dominated by simple deprotonation

      
      , yielding less structural information than the rich fragmentation seen in ESI+.
      
  • Mass Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses (e.g.,

    
    ) and skeletal cleavages.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH is crucial to suppress ionization of the phenolic hydroxyl in positive mode, ensuring protonation occurs on the carbonyls.

Fragmentation Analysis: Methyl 5-glyoxyloylsalicylate

Molecular Formula:


Exact Mass:  208.0372 Da
Precursor Ion: 

The fragmentation of Methyl 5-glyoxyloylsalicylate is governed by two competing mechanisms: Ester Cleavage (typical of salicylates) and


-Dicarbonyl Decarbonylation  (specific to the glyoxyloyl group).
Primary Fragmentation Pathways
Pathway A: The "Salicylate" Route (Loss of Methanol)

Similar to methyl salicylate, the protonated ester undergoes facile loss of methanol (


, 32 Da).
  • Transition:

    
    
    
  • Mechanism: Proton transfer from the phenolic hydroxyl to the methoxy oxygen, followed by elimination. This yields a stable acylium ion.[1]

Pathway B: The "Glyoxyloyl" Route (Loss of Carbon Monoxide)

The


-keto aldehyde moiety is electronically unstable under collision-induced dissociation (CID). It readily loses carbon monoxide (CO, 28 Da).
  • Transition:

    
    
    
  • Mechanism: Decarbonylation of the terminal aldehyde group. This is a diagnostic transition that distinguishes the glyoxyloyl group from an acetyl group (which typically loses ketene).

Secondary Fragmentation (Skeletal Breakdown)

The ion at


 (the decarbonylated species) resembles a protonated aldehyde/ketone, which can further fragment by losing the remaining carbonyl or the ester methoxy group.
  • Transition:

    
     (Loss of Methanol)
    
  • Transition:

    
     (Loss of CO)
    
  • Convergence: Both pathways converge at

    
    , a common core ion for substituted benzoic acid derivatives.
    

Visualization of Fragmentation Dynamics[2]

The following diagram illustrates the orthogonal fragmentation pathways. Note the convergence at


, which serves as a confirmatory ion but lacks specificity on its own.

FragmentationPathway M_Precursor Precursor Ion [M+H]+ = 209.04 (Methyl 5-glyoxyloylsalicylate) Fragment_177 Fragment Ion m/z = 177.02 [M+H - MeOH]+ M_Precursor->Fragment_177 - CH3OH (32 Da) (Ester Cleavage) Fragment_181 Fragment Ion m/z = 181.05 [M+H - CO]+ M_Precursor->Fragment_181 - CO (28 Da) (Glyoxyloyl Decarbonylation) Fragment_149 Core Ion m/z = 149.02 (Benzoyl Cation Derivative) Fragment_177->Fragment_149 - CO (28 Da) Fragment_181->Fragment_149 - CH3OH (32 Da) Fragment_121 Fragment Ion m/z = 121.03 (Hydroxybenzoyl Cation) Fragment_149->Fragment_121 - CO (28 Da)

Caption: Orthogonal fragmentation pathways of Methyl 5-glyoxyloylsalicylate. The red path (CO loss) is diagnostic for the glyoxyloyl group, distinguishing it from acetyl derivatives.

Comparative Performance: Glyoxyloyl vs. Acetyl vs. Parent

To objectively validate the identity of Methyl 5-glyoxyloylsalicylate, it must be compared against its closest structural analog, Methyl 5-acetylsalicylate . The table below highlights the "Mass Spectral Fingerprint" differences.

Table 1: Comparative MS Profiling of Salicylate Analogs
FeatureMethyl 5-glyoxyloylsalicylate Methyl 5-acetylsalicylate Methyl Salicylate
CAS Number 30131-16-916475-90-4119-36-8
Precursor (

)
209.04 Da 195.06 Da 153.05 Da
Primary Loss -28 Da (CO) (Unique to

-keto aldehyde)
-42 Da (Ketene) (Unique to Acetyl)-32 Da (MeOH) (Ester cleavage)
Diagnostic Fragment m/z 181 (Decarbonylated product)m/z 153 (Deacetylated phenol)m/z 121 (Hydroxybenzoyl cation)
Secondary Fragment m/z 177 (Loss of MeOH)m/z 163 (Loss of MeOH)m/z 93 (Phenol cation)
Specificity High (Due to labile CO loss)High (Due to Ketene loss)Moderate (Common fragment)
Key Differentiator: The "Delta Mass" Rule
  • Glyoxyloyl Derivative: Look for a

    
    28 Da  loss from the precursor. This confirms the presence of the aldehyde carbonyl adjacent to the ketone.
    
  • Acetyl Derivative: Look for a

    
    42 Da  loss (
    
    
    
    , ketene). An acetyl group cannot lose 28 Da as a primary step without complex rearrangement.

Detailed Methodology for Validation

To confirm the presence of Methyl 5-glyoxyloylsalicylate in a real-world sample (e.g., a degraded pharmaceutical formulation), follow this self-validating workflow:

  • Precursor Isolation: Set the quadrupole to isolate

    
    .
    
  • Energy Ramp: Apply collision energy from 10 eV to 50 eV.

  • Marker Check:

    • Pass: Observation of

      
       (CO loss) appearing at low energy (15-20 eV).
      
    • Pass: Observation of

      
       (MeOH loss) appearing at medium energy (25-30 eV).
      
    • Fail: If

      
       (Loss of 
      
      
      
      ) is the only fragment, the structure may be a hydrated isomer, not the glyoxyloyl species.
  • Ratio Confirmation: The intensity ratio of

    
     should be consistent across injections. A shift in this ratio suggests co-elution with an isobaric impurity.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Acetylsalicylate and Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Methyl 5-acetylsalicylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl Salicylate and Impurities. Available at: [Link]

  • ChemGuide.Fragmentation Patterns in Mass Spectrometry: Aldehydes and Ketones. (General mechanism for

    
    -cleavage and CO loss). Available at: [Link]
    
  • Scientific Committee on Consumer Safety (SCCS). Opinion on Methyl Salicylate (SCCS/1633/21). European Commission. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl 5-formylsalicylate and Methyl 5-glyoxyloylsalicylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of functional groups is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of two closely related aromatic compounds: Methyl 5-formylsalicylate and Methyl 5-glyoxyloylsalicylate. We will explore the electronic and steric factors that govern their behavior in common organic transformations, supported by mechanistic insights and illustrative experimental protocols.

Introduction: Structural and Electronic Overview

At first glance, Methyl 5-formylsalicylate and Methyl 5-glyoxyloylsalicylate share a common scaffold: a methyl salicylate core functionalized at the 5-position. The key distinction lies in the nature of this substituent: a formyl group (-CHO) in the former and a glyoxyloyl group (-COCOOCH₃) in the latter. This seemingly minor difference has profound implications for the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule.

Chemical Structures

Figure 1. Chemical structures of Methyl 5-formylsalicylate (left) and Methyl 5-glyoxyloylsalicylate (right).

The formyl group is a simple aldehyde, while the glyoxyloyl group is an α-ketoester. This fundamental difference in their electronic makeup is the primary determinant of their divergent reactivity.

Electrophilicity: A Tale of Two Carbonyls

The reactivity of aldehydes and ketones (and their derivatives) in nucleophilic addition reactions is largely governed by the electrophilicity of the carbonyl carbon.[1][2][3][4] A more electron-deficient carbonyl carbon will be a more potent electrophile and thus more susceptible to attack by nucleophiles.

The Formyl Group: A More Reactive Electrophile

Aldehydes are generally more reactive than ketones and esters towards nucleophiles.[1][2][5][6] This heightened reactivity can be attributed to two main factors:

  • Electronic Effects: The formyl group has only a hydrogen atom and an aromatic ring attached to the carbonyl carbon. In contrast, the glyoxyloyl group has a more electron-donating ester group. This additional electron-donating group in the glyoxyloyl moiety helps to stabilize the partial positive charge on the adjacent carbonyl carbon, thereby reducing its electrophilicity.[2][6]

  • Steric Hindrance: The small size of the hydrogen atom in the formyl group presents minimal steric hindrance to an incoming nucleophile.[2][6] The bulkier ester group in the glyoxyloyl moiety creates a more sterically congested environment around the carbonyl carbon, making it more difficult for nucleophiles to approach.[2][6]

The Glyoxyloyl Group: A More Modulated Reactivity

The glyoxyloyl group, being an α-ketoester, possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl. The ketone carbonyl is generally more electrophilic than the ester carbonyl due to the resonance delocalization of the lone pair of electrons on the ester oxygen, which reduces the partial positive charge on the ester carbonyl carbon. However, when compared to a simple aldehyde, the ketone carbonyl of the glyoxyloyl group is less reactive due to the electronic and steric factors mentioned above.

This modulated reactivity can be advantageous in certain synthetic applications where selectivity is crucial.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these reactivity differences, let's consider their behavior in several common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry.[4][7][8] The greater electrophilicity of the formyl group in Methyl 5-formylsalicylate makes it significantly more susceptible to nucleophilic attack compared to the glyoxyloyl group in Methyl 5-glyoxyloylsalicylate.

Table 1: Predicted Reactivity in Nucleophilic Addition Reactions

Reaction TypeNucleophileMethyl 5-formylsalicylateMethyl 5-glyoxyloylsalicylateRationale
Grignard ReactionRMgXHighModerate to LowHigher electrophilicity and lower steric hindrance of the formyl group.[1][2]
Wittig ReactionPh₃P=CHRHighLow to No ReactionThe less hindered aldehyde is a better substrate for the formation of the oxaphosphetane intermediate.
Cyanohydrin FormationHCN/CN⁻HighModerateThe more electrophilic carbonyl carbon is more readily attacked by the cyanide nucleophile.[7]
Acetal FormationR'OH, H⁺High (Reversible)Moderate (Reversible)Aldehydes are generally more prone to acetal formation than ketones.[1]
Oxidation Reactions

The formyl group is readily oxidized to a carboxylic acid.[9] This is a characteristic reaction of aldehydes. The glyoxyloyl group, on the other hand, is already at a higher oxidation state and is more resistant to further oxidation under mild conditions.

Experimental Protocols: A Practical Demonstration

To provide a tangible comparison, the following are detailed protocols for a representative nucleophilic addition reaction—the Grignard reaction—with both substrates.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and oxygen.

  • All glassware should be thoroughly dried in an oven prior to use.

  • Anhydrous solvents are essential for the success of the reaction.

Protocol: Grignard Reaction with Methyl 5-formylsalicylate

Objective: To synthesize Methyl 2-hydroxy-5-(1-hydroxyethyl)benzoate.

Grignard_Formyl MFS Methyl 5-formylsalicylate Intermediate Magnesium Alkoxide Intermediate MFS->Intermediate 1. Nucleophilic Attack MeMgBr CH3MgBr in THF Product Methyl 2-hydroxy-5- (1-hydroxyethyl)benzoate Intermediate->Product 2. Protonation Workup Aqueous Workup (e.g., NH4Cl soln)

Diagram 1. Workflow for the Grignard reaction with Methyl 5-formylsalicylate.

Procedure:

  • To a stirred solution of Methyl 5-formylsalicylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.

Protocol: Grignard Reaction with Methyl 5-glyoxyloylsalicylate

Objective: To synthesize Methyl 2-hydroxy-5-(1-hydroxy-1-methoxycarbonyl)ethylbenzoate.

Grignard_Glyoxyloyl MGS Methyl 5-glyoxyloylsalicylate Intermediate Magnesium Alkoxide Intermediate MGS->Intermediate 1. Nucleophilic Attack MeMgBr CH3MgBr in THF Product Methyl 2-hydroxy-5-(1-hydroxy- 1-methoxycarbonylethyl)benzoate Intermediate->Product 2. Protonation Workup Aqueous Workup (e.g., NH4Cl soln)

Sources

A Comparative Guide to the UV-Vis Absorption Profile of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The core structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate incorporates a methyl salicylate backbone, which is a significant chromophore. The electronic transitions within this moiety are expected to dominate the UV-Vis absorption spectrum. The presence of the 2-oxoacetyl group at the 5-position will further influence the electronic environment of the benzene ring and, consequently, its absorption maxima.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima (λmax) of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, we will compare it with structurally related compounds for which experimental data is available. The primary comparators include methyl salicylate and other substituted salicylates.

CompoundStructureλmax (nm)Solvent
Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (Predicted) Structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate~310 - 320 nmNot Applicable
Methyl SalicylateStructure of Methyl Salicylate~310 nm[1]Vapor Phase[1]
2-Hydroxyethyl SalicylateStructure of 2-Hydroxyethyl Salicylate206, 238, 305 nm[2]Acidic mobile phase[2]
Salicylic AcidStructure of Salicylic Acid296, 231 nm[3]Not Specified

Analysis of Structural Influences:

The UV-Vis absorption of these compounds is primarily due to π → π* electronic transitions within the benzene ring and the conjugated system formed by the carbonyl groups and the aromatic ring. In methyl salicylate, the prominent absorption band around 310 nm is attributed to these transitions.[1] For 2-hydroxyethyl salicylate, multiple absorption maxima are observed at 206 nm, 238 nm, and 305 nm.[2]

For the target molecule, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, the core methyl salicylate structure is expected to give rise to an absorption band in a similar region. The 2-oxoacetyl group at the 5-position is an additional chromophore and an electron-withdrawing group. This substitution is likely to cause a slight bathochromic (red) shift in the λmax compared to methyl salicylate. Therefore, the primary absorption maximum for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is predicted to be in the range of 310-320 nm.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, the following detailed experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.

Materials and Reagents:

  • Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate.

    • Prepare a stock solution of a known concentration by dissolving the compound in a suitable spectroscopic grade solvent. The choice of solvent is critical as it can influence the absorption spectrum. Ethanol or methanol are generally good starting points.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Set the wavelength range for scanning, for instance, from 200 nm to 500 nm, to capture all relevant electronic transitions.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample.

    • Place the cuvette in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Visualizing the Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining the UV-Vis absorption spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 meas3 Measure Sample Absorbance prep3->meas3 Analyze Diluted Sample meas1 Instrument Warm-up meas2 Baseline Correction (with pure solvent) meas1->meas2 meas2->meas3 analysis1 Identify λmax meas3->analysis1 analysis2 Calculate Molar Absorptivity (ε) analysis1->analysis2

Caption: Workflow for UV-Vis spectroscopic analysis.

Trustworthiness and Self-Validation

The reliability of the obtained UV-Vis data is paramount. To ensure trustworthiness, the following self-validating steps should be incorporated into the experimental design:

  • Instrument Calibration: Regularly calibrate the spectrophotometer's wavelength accuracy and photometric accuracy using certified reference materials.

  • Solvent Purity: Use only high-purity, spectroscopic grade solvents to avoid interference from impurities.

  • Concentration Linearity: To confirm adherence to the Beer-Lambert law, a calibration curve should be generated by measuring the absorbance of several concentrations of the analyte. A linear relationship between absorbance and concentration (with an R² value > 0.99) validates the quantitative potential of the method.

  • Reproducibility: Repeat the measurement with independently prepared solutions to ensure the reproducibility of the results.

By adhering to this rigorous protocol, researchers can confidently determine the UV-Vis absorption characteristics of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and utilize this data for their specific applications.

References

Sources

Safety Operating Guide

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate , a specialized organic intermediate often used in pharmaceutical synthesis.

Notice of Scientific Integrity: As a specific Safety Data Sheet (SDS) for this exact compound is rare in public databases, this protocol is constructed based on Structure-Activity Relationship (SAR) analysis. We derive safety parameters from its functional parent groups: Methyl Salicylate (core structure) and Phenylglyoxal (functional side chain). This "Conservative Safety Approach" assumes the highest likely hazard level (Toxic/Irritant) to ensure maximum personnel protection.

Executive Chemical Profile

Parameter Details
Chemical Name Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate
Synonyms Methyl 5-glyoxyloylsalicylate; 5-(2-oxoacetyl)-2-hydroxybenzoic acid methyl ester
Functional Groups Phenol (Acidic/Irritant), Ester (Combustible), ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Keto Aldehyde (Reactive)
Physical State Typically a pale yellow to off-white solid (crystalline powder)
Inferred Hazards Irritant (Skin/Eye/Respiratory) , Harmful if Swallowed (Acute Tox. 4), Skin Sensitizer .[1][2]
RCRA Status Not specifically P-listed or U-listed. Regulated as Characteristic Hazardous Waste (Toxic/Reactive) if discarded.

Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream. This compound contains a glyoxal group , which can be reactive, and a salicylate core , which implies biological activity.

Critical Hazards
  • Reactivity: The 1,2-dicarbonyl (glyoxal) moiety is electrophilic and can react with nucleophiles (proteins, DNA). It may polymerize or oxidize if left in unstable conditions.

  • Toxicity: Analogous to methyl salicylate, oral toxicity is likely in the range of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Rat).
    
  • Environmental: Esters and phenols can be toxic to aquatic life (Acute Aquatic Tox. Category 2/3).

Disposal Decision Logic (Visual)

This flowchart guides you through the decision-making process for segregating this specific chemical waste.

DisposalLogic Start Waste Generation: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidPath Containerize in Wide-Mouth HDPE/Glass Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: Hazardous Waste (Toxic Solid, Organic) SolidPath->LabelSolid Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated LabelHalo Label: Hazardous Waste (Halogenated Solvent) Halogenated->LabelHalo LabelNonHalo Label: Hazardous Waste (Flammable/Toxic) NonHalogenated->LabelNonHalo Final Ship to Approved TSDF (Incineration) LabelSolid->Final LabelHalo->Final LabelNonHalo->Final

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., NaOH), as the phenolic ester can hydrolyze or react exothermically.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Chemical Constituents: "Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (100%)."

    • Hazard Codes: Irritant, Toxic.[3]

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste stream.

    • If dissolved in Methanol/Acetone/Ethyl Acetate: Dispose in Non-Halogenated Organic stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is basic, the ester may hydrolyze to the salicylate salt; if acidic, it remains stable. Neutralization is recommended before adding to bulk solvent drums to prevent drum pressurization.

  • Container: Standard safety solvent can (HDPE or Steel, grounded).

Protocol C: Empty Containers & Debris
  • Triple Rinse Rule:

    • Rinse the empty bottle 3 times with a compatible solvent (e.g., acetone or ethanol).

    • Collect all rinsate into the Liquid Waste stream (Protocol B).

    • Deface the label on the empty bottle.

    • Discard the clean bottle as General Trash or Recycled Glass (depending on local facility rules).

  • Contaminated PPE: Gloves and paper towels contaminated with the substance should be bagged in a clear hazardous waste bag and tagged as Solid Hazardous Debris .

Spill Management Workflow

In the event of a spill, speed and containment are critical to prevent environmental contamination.[2][4]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into sealable bag/jar) Absorb->Collect Clean 6. Decontamination (Wash surface with soap/water) Collect->Clean Dispose 7. Disposal (Tag as Hazardous Debris) Clean->Dispose

Regulatory Compliance (US/Global Context)

  • EPA/RCRA (USA): While not explicitly listed on the P or U lists, this chemical is a Characteristic Waste if it exhibits toxicity or ignitability. The "Cradle-to-Grave" responsibility applies.

    • Generator Status: Ensure your facility's accumulation limits (VSQG, SQG, LQG) are not exceeded.

  • DOT (Transport):

    • Likely classification: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data.

    • Action: Do not transport on public roads without a licensed hauler.

  • Water Authority: Strictly Prohibited from drain disposal. The phenolic nature makes it a high-priority pollutant for water treatment plants.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Methyl Salicylate (Analogous Core Structure). Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Phenylglyoxal Monohydrate (Analogous Functional Group). Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. National Center for Biotechnology Information. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate Derivatives. Retrieved from

Sources

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